AZD5582
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMCRYCCYXHPQF-ZVMUOSSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H78N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1015.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD5582 in Pancreatic Cancer: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 has emerged as a promising therapeutic agent in preclinical studies for pancreatic cancer, a malignancy characterized by profound resistance to conventional therapies. This technical guide delineates the core mechanisms of action of this compound, focusing on its dual role as an Inhibitor of Apoptosis Proteins (IAP) antagonist and a novel SHCBP1 inhibitor. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to support further research and development.
Core Mechanisms of Action
This compound exerts its anti-tumor effects in pancreatic cancer through two primary, interconnected mechanisms:
-
IAP Antagonism: this compound functions as a potent small-molecule mimetic of the endogenous IAP antagonist, SMAC/Diablo. It binds to the BIR (Baculoviral IAP Repeat) domains of cIAP1 (cellular inhibitor of apoptosis protein 1) and XIAP (X-linked inhibitor of apoptosis protein), leading to their degradation and relieving their inhibitory effects on caspases.[1][2][3] This action promotes apoptosis, particularly through a TNFα-dependent pathway.[1][4] The sensitivity of pancreatic cancer cells to this compound-mediated IAP antagonism is critically influenced by the phosphorylation status of Akt and XIAP, with higher phosphorylation correlating with resistance. A key downstream event of IAP inhibition by this compound is the downregulation of the anti-apoptotic protein Mcl-1, which is essential for the induction of apoptosis.
-
SHCBP1 Inhibition: More recently, this compound has been identified as a novel inhibitor of SHCBP1 (SHC SH2 domain-binding protein 1), a protein found to be significantly overexpressed in pancreatic cancer and associated with poor prognosis. By inhibiting SHCBP1, this compound disrupts the PI3K/AKT signaling pathway and prevents the degradation of the tumor suppressor protein TP53, ultimately leading to apoptotic cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Sensitivity | Reference |
| BxPC-3 | 23 | Sensitive | |
| Panc-1 | 110.8 | Sensitive | |
| Capan-2 | >10,000 | Resistant | |
| AsPC-1 | >10,000 | Resistant |
Table 2: Effect of this compound on Apoptosis and Protein Expression
| Experiment | Cell Line(s) | Treatment | Key Findings | Reference |
| Apoptosis Assay (Annexin V/PI) | BxPC-3, Panc-1 | 100 nM this compound for 24h | Significant increase in apoptotic cells | |
| Western Blot | BxPC-3, Panc-1 | Indicated doses of this compound for 24h | Increased cleaved caspase-3, Decreased cIAP1 | |
| TNFα ELISA | BxPC-3 | 100 nM this compound for 24h | Significant increase in TNFα production | |
| Western Blot | BxPC-3, Panc-1 | 100 nM this compound for 24h | Decreased Mcl-1 protein levels |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound as an IAP Antagonist in Pancreatic Cancer.
Caption: this compound as a SHCBP1 Inhibitor in Pancreatic Cancer.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound in pancreatic cancer.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
-
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1, Capan-2, AsPC-1)
-
96-well microtiter plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
-
-
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 1-3 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Objective: To analyze the expression levels of key proteins involved in the this compound-induced signaling pathways.
-
Materials:
-
Treated and untreated pancreatic cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cIAP1, anti-XIAP, anti-p-Akt, anti-Akt, anti-Mcl-1, anti-γ-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system. γ-tubulin is typically used as a loading control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
Treated and untreated pancreatic cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells (including any floating cells in the medium) after treatment with this compound for the desired time (e.g., 24 hours).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of pancreatic cancer.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Pancreatic cancer cells (e.g., Panc-1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule. The control group should receive a vehicle control.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for cleaved caspase-3, TUNEL assay).
-
Conclusion
This compound demonstrates a multi-faceted mechanism of action in pancreatic cancer, primarily through the antagonism of IAP proteins and the novel inhibition of SHCBP1. These actions converge to induce apoptosis and inhibit tumor growth. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and potentially translate the therapeutic promise of this compound for patients with pancreatic cancer. Future studies should continue to explore the interplay between these two mechanisms and identify biomarkers to predict patient response.
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
AZD5582: A Dimeric SMAC Mimetic for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AZD5582 is a potent, second-generation, dimeric small molecule mimetic of the endogenous Second Mitochondrial Activator of Caspases (SMAC). By mimicking the N-terminal AVPI tetrapeptide motif of mature SMAC, this compound targets and antagonizes Inhibitor of Apoptosis Proteins (IAPs), a family of proteins frequently overexpressed in cancer cells that play a critical role in suppressing apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, presenting key quantitative data from preclinical studies, outlining detailed experimental protocols for its evaluation, and visualizing its signaling pathways and experimental workflows.
Core Mechanism of Action: IAP Antagonism
This compound functions as a potent antagonist of several key IAP family members, primarily cIAP1, cIAP2, and XIAP.[1][2] These proteins act as endogenous inhibitors of apoptosis by binding to and inhibiting caspases, the primary executioners of programmed cell death.[3][4] By binding to the Baculovirus IAP Repeat (BIR) domains of these IAPs, this compound disrupts their ability to inhibit caspases, thereby promoting apoptosis.
The dimeric nature of this compound is crucial to its high potency. It is proposed that bivalent SMAC mimetics can bridge two BIR domains, either within the same IAP molecule (intramolecular) or between two separate IAP molecules (intermolecular). This enhanced binding affinity leads to several downstream effects:
-
cIAP1/2 Degradation: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome.
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.
-
TNF-α Dependent Apoptosis: A key consequence of cIAP1 degradation and NF-κB activation is the induction of Tumor Necrosis Factor-alpha (TNF-α) production. This creates a positive feedback loop where TNF-α, acting through its receptor (TNFR1), further promotes the formation of a death-inducing signaling complex, leading to caspase-8 activation and apoptosis.
-
Direct Caspase De-repression: By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9, an initiator caspase in the intrinsic apoptotic pathway.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Target | Assay Type | Value | Cell Line | Reference |
| cIAP1 (BIR3) | Binding Assay (IC50) | 15 nM | - | |
| cIAP2 (BIR3) | Binding Assay (IC50) | 21 nM | - | |
| XIAP (BIR3) | Binding Assay (IC50) | 15 nM | - | |
| BxPC-3 | Cell Viability (IC50) | ~100 nM | Pancreatic Cancer | |
| Panc-1 | Cell Viability (IC50) | ~100 nM | Pancreatic Cancer | |
| AsPC-1 | Cell Viability (IC50) | >10 µM | Pancreatic Cancer | |
| Capan-2 | Cell Viability (IC50) | >10 µM | Pancreatic Cancer | |
| MDA-MB-231 | Apoptosis Induction | Sub-nanomolar | Breast Cancer |
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Balb/c Nude Mice | MDA-MB-231 Xenograft | 3.0 mg/kg, IV, once weekly for 2 weeks | Substantial tumor regressions | |
| Balb/c Nude Mice | Panc-1 Xenograft | Not Specified | Inhibition of tumorigenesis |
Table 3: Use as a Latency Reversing Agent (LRA) in HIV/SIV Models
| Model System | Dosing Regimen | Outcome | Reference |
| ART-suppressed BLT humanized mice | 3 mg/kg, single IP injection | Increased plasma HIV-RNA in 50-75% of mice | |
| ART-suppressed Rhesus Macaques | 0.1 mg/kg, 10 weekly IV doses | On-ART viremia observed | |
| ART-suppressed Rhesus Macaques (CD8α-depleted) | 5 doses of this compound | Increased on-ART viremia in 100% of animals |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.
Cell Viability (MTS Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest (e.g., BxPC-3, Panc-1)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Immunoblotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Cells and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-Mcl-1, anti-γ-tubulin or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., γ-tubulin or β-actin).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., Balb/c nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 3.0 mg/kg) or vehicle control intravenously according to the desired schedule (e.g., once weekly).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
Mandatory Visualizations
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a promising dimeric SMAC mimetic with potent pro-apoptotic activity across a range of preclinical cancer models. Its well-defined mechanism of action, involving the dual targeting of cIAPs and XIAP, provides a strong rationale for its continued investigation as a novel anti-cancer therapeutic. This guide offers a foundational resource for researchers and drug development professionals working with this compound, providing essential data and methodologies to facilitate further research and development efforts.
References
AZD5582 IAP Inhibitor: A Technical Guide to Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core binding affinity, experimental protocols, and mechanism of action of AZD5582, a potent small-molecule inhibitor of Apoptosis Proteins (IAPs).
Quantitative Binding Affinity
This compound is a dimeric Smac mimetic that potently binds to the BIR3 domains of several IAP proteins, preventing their interaction with caspases and leading to the induction of apoptosis.[1] The inhibitory activity of this compound has been quantified against key IAP family members, demonstrating high-affinity binding.
| Target Protein | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
Table 1: Binding Affinity of this compound to IAP Proteins. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibitory activity of this compound against cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1]
Signaling Pathways and Mechanism of Action
This compound functions by mimicking the endogenous IAP antagonist Smac/DIABLO, thereby disrupting the inhibitory effect of IAPs on apoptosis. This leads to the activation of caspase cascades and subsequent programmed cell death. The primary mechanism involves the activation of the non-canonical NF-κB pathway and the induction of TNFα-dependent apoptosis.[2][3][4]
Upon binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers. This signaling cascade upregulates the expression of various genes, including TNFα. The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor (TNFR1) and initiate the extrinsic apoptosis pathway, leading to the activation of caspase-8 and the executioner caspases-3 and -7.
Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding affinity and cellular effects of this compound.
TR-FRET Competitive Binding Assay for IAP Inhibitors
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying the binding affinity of inhibitors.
Principle: This assay measures the disruption of a FRET signal between a lanthanide donor (e.g., Europium-chelate) conjugated to an IAP protein and a fluorescent acceptor (e.g., Alexa Fluor 647) conjugated to a tracer that binds to the IAP. Unlabeled inhibitors compete with the tracer for binding to the IAP, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant IAP protein (cIAP1, cIAP2, or XIAP) with an affinity tag (e.g., His-tag or GST-tag).
-
Lanthanide-labeled antibody against the affinity tag (e.g., Eu-W1024 labeled anti-GST antibody).
-
Fluorescently labeled tracer with known affinity for the IAP protein.
-
This compound or other test compounds.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a master mix containing the IAP protein and the lanthanide-labeled antibody. Incubate for 30-60 minutes at room temperature to allow for antibody-protein binding.
-
Add the IAP protein/antibody mix to the wells containing the test compound.
-
Add the fluorescently labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: TR-FRET Competitive Binding Assay Workflow. A stepwise representation of the experimental procedure.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability in response to a compound.
Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound.
-
MTS reagent (containing phenazine ethosulfate).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Annexin V/PI Flow Cytometry for Apoptosis
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound and control cells.
-
Annexin V conjugated to a fluorophore (e.g., FITC, APC).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Flow cytometer.
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-fluorophore conjugate and PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for NF-κB Pathway Activation
Western blotting is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., cIAP1, p-p65, IκBα).
Materials:
-
Cells treated with this compound and control cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cIAP1, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels or phosphorylation.
Figure 3: Western Blotting Experimental Workflow. This flowchart outlines the key steps in analyzing protein expression and phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. biorxiv.org [biorxiv.org]
AZD5582: A Technical Guide to a Dimeric Smac Mimetic Targeting cIAP1 and XIAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, cell-permeable, dimeric antagonist of Inhibitor of Apoptosis Proteins (IAPs). It functions as a Smac mimetic, targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP) to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound mimics the endogenous mitochondrial protein Smac/DIABLO, which is released into the cytoplasm in response to apoptotic stimuli. The N-terminal tetrapeptide motif (Ala-Val-Pro-Ile) of Smac binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby antagonizing their anti-apoptotic functions.[1] this compound, being a dimeric compound, exhibits high-affinity binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.[2][3]
The primary consequences of this binding are twofold:
-
Degradation of cIAP1 and cIAP2: The binding of this compound to cIAP1 and cIAP2 induces a conformational change that stimulates their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[4] This degradation of cIAPs relieves the inhibition of the non-canonical NF-κB signaling pathway.[5]
-
Inhibition of XIAP: this compound directly binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This releases the block on the intrinsic apoptosis pathway.
The degradation of cIAPs also leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52. This pathway activation can lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). In many cancer cell lines, the induction of apoptosis by this compound is dependent on this autocrine or paracrine TNF-α signaling, which engages the extrinsic apoptosis pathway.
Quantitative Data
The following tables summarize the quantitative data for this compound from various preclinical studies.
Table 1: Binding Affinity of this compound to IAP BIR3 Domains
| IAP Protein | IC50 (nM) | Reference(s) |
| cIAP1 | 15 | |
| cIAP2 | 21 | |
| XIAP | 15 |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference(s) |
| BxPC-3 | Pancreatic Cancer | MTS Assay | IC50 (72h) | 23 | |
| Panc-1 | Pancreatic Cancer | MTS Assay | IC50 (72h) | 110.8 | |
| Capan-2 | Pancreatic Cancer | MTS Assay | IC50 (72h) | >2000 | |
| AsPC-1 | Pancreatic Cancer | MTS Assay | IC50 (72h) | >2000 | |
| MDA-MB-231 | Breast Cancer | cIAP1 Degradation | EC50 (1h) | 0.1 | |
| MDA-MB-231 | Breast Cancer | Alamar Blue Assay | GI50 (48h) | < 0.06 | |
| MM1S | Multiple Myeloma | Cell Growth Inhibition | - | - | |
| RPMI8226 | Multiple Myeloma | Cell Growth Inhibition | - | - | |
| U266 | Multiple Myeloma | Cell Growth Inhibition | - | - | |
| KMS-5 | Multiple Myeloma | Cell Growth Inhibition | - | - | |
| Jurkat | T-cell Leukemia | Luciferase Reporter | EC50 | 7.5 | |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Proliferation Assay | Dose-dependent cytotoxicity | - | |
| Cal27 | Head and Neck Squamous Cell Carcinoma | Proliferation Assay | Dose-dependent cytotoxicity | - | |
| FaDu | Head and Neck Squamous Cell Carcinoma | Proliferation Assay | Dose-dependent cytotoxicity | - |
Note: "-" indicates that a specific quantitative value was not provided in the cited source, but a qualitative effect was described.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Western Blot for IAP Degradation and Caspase Cleavage
This protocol is used to assess the levels of cIAP1, XIAP, and cleaved caspases following treatment with this compound.
-
Cell Culture and Treatment: Seed cells (e.g., BxPC-3, Panc-1, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., DMSO) for specified time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, XIAP, cleaved caspase-3, cleaved caspase-8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Non-Canonical NF-κB Reporter Assay
This assay measures the activation of the non-canonical NF-κB pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
TNF-α ELISA
This assay quantifies the amount of TNF-α secreted by cells into the culture medium.
-
Sample Collection: After treating cells with this compound, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a human TNF-α ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a TNF-α capture antibody.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of TNF-α based on the standard curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.1-3.0 mg/kg, intravenously, once or twice weekly) or vehicle control.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, excise the tumors and weigh them.
-
Tumor tissue can be used for pharmacodynamic studies, such as Western blotting for cIAP1 degradation and caspase cleavage, or immunohistochemistry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound mechanism of action targeting cIAP1 and XIAP.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent dual inhibitor of cIAP1 and XIAP that induces apoptosis in a subset of cancer cells, often through a TNF-α-dependent mechanism. Its efficacy has been demonstrated in various preclinical models. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, summarizing key quantitative data and outlining essential experimental protocols for its characterization. Further investigation into biomarkers for sensitivity and resistance to this compound will be crucial for its clinical development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic this compound induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AZD5582: A Technical Guide to a Potent Dimeric Smac Mimetic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD5582, a potent, second-generation dimeric Smac mimetic and inhibitor of apoptosis (IAP) antagonist. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a synthetic, non-peptidic small molecule designed to mimic the N-terminal tetrapeptide (AVPI) of the endogenous pro-apoptotic protein, Smac/DIABLO. Its dimeric nature allows for potent and simultaneous engagement of the BIR domains of multiple IAP proteins.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Structure | (S,S,2S,2′S)-N,N′-((1S,1′S,2R,2′R)-2,2′-(Hexa-2,4-diyne-1,6-diylbis(oxy))bis(2,3-dihydro-1H-indene-2,1-diyl))bis(1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-pyrrolidine-2-carboxamide) | [1][2] |
| Molecular Formula | C58H78N8O8 | [3][4] |
| Molecular Weight | 1015.29 g/mol | [3] |
| CAS Number | 1258392-53-8 | |
| SMILES | CN--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N[C@H]3CC4=CC=CC=C4[C@H]3OCC#CC#CCO[C@H]5C6=CC=CC=C6C[C@@H]5NC(=O)[C@H]7CCCN7C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC | |
| Solubility | Soluble in DMSO. The dihydrochloride salt has aqueous solubility of >7 mg/mL at pH 4-6. | |
| Stability | Photostable and hydrolytically stable between pH 4-6. Some amide hydrolysis is observed under strongly acidic (pH < 1) and basic (pH > 8) conditions. Stable in plasma of multiple species. |
Mechanism of Action
This compound exerts its biological effects by targeting and inhibiting the activity of key members of the Inhibitor of Apoptosis (IAP) protein family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). These proteins are frequently overexpressed in cancer cells and contribute to therapeutic resistance by suppressing apoptosis.
By binding with high affinity to the Baculoviral IAP Repeat (BIR) domains of these IAPs, this compound disrupts their ability to inhibit caspases, the key executioners of apoptosis. This leads to the activation of apoptotic signaling pathways and subsequent tumor cell death.
Table 2: In Vitro Activity of this compound
| Target | Assay | Value (IC50) | Reference |
| cIAP1 (BIR3) | Binding Assay | 15 nM | |
| cIAP2 (BIR3) | Binding Assay | 21 nM | |
| XIAP (BIR3) | Binding Assay | 15 nM |
A primary consequence of this compound binding to cIAP1 is the induction of its rapid auto-ubiquitination and subsequent proteasomal degradation. The depletion of cIAP1 has two major downstream effects:
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the processing of p100 to the active p52 subunit. The p52 subunit then translocates to the nucleus to regulate gene expression.
-
Induction of Apoptosis: The loss of cIAP1 can lead to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8, initiating the extrinsic apoptosis pathway. Furthermore, by antagonizing XIAP, this compound relieves the inhibition of effector caspases-3 and -7, promoting the execution of apoptosis.
Signaling Pathways
Non-Canonical NF-κB Signaling Pathway
The binding of this compound to cIAP1 triggers its E3 ubiquitin ligase activity, leading to auto-ubiquitination and degradation. This removes the inhibitory effect of cIAP1 on NIK, allowing NIK to accumulate and phosphorylate IKKα. Activated IKKα then phosphorylates the NF-κB precursor protein p100, leading to its processing into the active p52 subunit. The p52 subunit dimerizes with RelB and translocates to the nucleus to activate the transcription of target genes.
Apoptosis Signaling Pathway
This compound promotes apoptosis through at least two interconnected mechanisms. Firstly, the degradation of cIAP1 can lead to the spontaneous activation of caspase-8, particularly in the presence of TNF-α, initiating the extrinsic apoptosis pathway. Secondly, by directly antagonizing XIAP, this compound removes the inhibition on downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, including the cleavage of cellular substrates and the dismantling of the cell.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Immunoblotting for cIAP1 Degradation
This protocol is used to assess the ability of this compound to induce the degradation of cIAP1.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of cIAP1.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound as described in the immunoblotting protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Cell Viability Assay (MTS/MTT)
This colorimetric assay is used to measure the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and selective dimeric Smac mimetic that effectively induces apoptosis in cancer cells by targeting IAP proteins. Its well-defined mechanism of action, involving the activation of the non-canonical NF-κB pathway and the direct promotion of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the biological activities of this compound in various preclinical models.
References
- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Anti-Tumor Activity of AZD5582: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, dimeric, second mitochondrial-derived activator of caspases (SMAC) mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1, cIAP2, and XIAP, leading to their degradation or inactivation. This action relieves the inhibition of caspases, thereby promoting programmed cell death (apoptosis) in cancer cells. This technical guide provides an in-depth overview of the preclinical in vivo anti-tumor activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental methodologies.
Mechanism of Action: IAP Antagonism and Apoptosis Induction
This compound exerts its anti-tumor effects by targeting key nodes in the apoptosis signaling pathway. Its primary mechanism involves the inhibition of cIAP1 and XIAP, which are frequently overexpressed in cancer cells, contributing to therapeutic resistance.
The binding of this compound to cIAP1 induces its auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. A critical consequence of this pathway activation is the transcriptional upregulation and secretion of Tumor Necrosis Factor-alpha (TNFα). This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the tumor cell surface. This engagement of the TNFR1 signaling cascade, now uninhibited due to the absence of cIAP1, leads to the formation of Complex II and the activation of caspase-8, a key initiator of the extrinsic apoptosis pathway.
Simultaneously, this compound antagonizes X-linked inhibitor of apoptosis protein (XIAP), which is a potent direct inhibitor of effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting these caspases. The convergence of cIAP1 degradation-induced caspase-8 activation and the direct disinhibition of effector caspases by XIAP antagonism results in robust activation of caspase-3, leading to the cleavage of essential cellular substrates and the execution of apoptosis.[1][2]
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation: In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models. A summary of the key findings is presented below.
Table 1: Efficacy of this compound in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Outcome | Pharmacodynamic Effects | Reference |
| MDA-MB-231 | Xenograft-bearing mice | 3.0 mg/kg, IV, weekly for 2 weeks | Substantial tumor regressions | cIAP1 degradation and caspase-3 cleavage in tumor cells | [3][4] |
Table 2: Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Outcome | Pharmacodynamic Effects | Reference |
| Panc-1 | Xenograft model | Not specified | Decreased tumor growth and weight | Increased cleaved caspase-3 expression | [5] |
| Capan-2 (AKT-shRNA) | Xenograft model | Not specified | Inhibition of tumor growth (with AKT inhibition) | Decreased AKT and XIAP expression | |
| AsPC-1 (AKT-shRNA) | Xenograft model | Not specified | Inhibition of tumor growth (with AKT inhibition) | Decreased AKT and XIAP expression | |
| Capan-2 (Wild-type) | Xenograft model | Not specified | No change in tumor growth | - | |
| AsPC-1 (Wild-type) | Xenograft model | Not specified | No change in tumor growth | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for evaluating the in vivo anti-tumor activity of this compound.
Xenograft Model Establishment
A typical workflow for establishing and evaluating a cell line-derived xenograft (CDX) model is outlined below.
Caption: Experimental workflow for in vivo xenograft studies.
1. Cell Culture and Implantation:
-
Cell Lines: Human breast cancer (MDA-MB-231) or pancreatic cancer (Panc-1) cells are cultured in appropriate media until they reach exponential growth phase.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) are typically used to prevent rejection of human tumor cells.
-
Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells, often in a mixture of media/PBS and Matrigel, is injected subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer).
2. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Tumor growth is monitored regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., PEG 400) and administered to the treatment group, typically via intravenous (IV) injection. Dosing schedules have been reported as 3.0 mg/kg weekly for two weeks in breast cancer models.
3. Endpoint Analysis:
-
Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Pharmacodynamic Assessment: A portion of the tumor is snap-frozen for Western blot analysis to detect changes in protein levels of cIAP1, cleaved caspase-3, and other relevant markers. The remaining tumor tissue is fixed in formalin and embedded in paraffin for immunohistochemistry (IHC).
Immunohistochemistry (IHC) Protocol for Cleaved Caspase-3
1. Tissue Preparation:
-
Deparaffinize 5 µm thick sections in xylene and rehydrate through a graded series of ethanol to deionized water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in a sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites using a blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody against cleaved caspase-3 (e.g., Rabbit anti-Human Cleaved Caspase-3) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
4. Analysis:
-
Apoptotic cells, indicated by positive staining for cleaved caspase-3, are quantified, often by calculating an apoptotic index (percentage of positive cells).
Conclusion
This compound demonstrates significant single-agent in vivo anti-tumor activity in preclinical models of breast and pancreatic cancer. Its mechanism of action, centered on the potent and dual inhibition of cIAP1 and XIAP, effectively induces apoptosis in sensitive tumor cell lines. The efficacy is particularly pronounced in tumors that rely on IAP overexpression for survival. Further research, including combination studies and evaluation in patient-derived xenograft models, will continue to delineate the therapeutic potential of this compound in oncology. The protocols and data presented in this guide serve as a comprehensive resource for professionals in the field of cancer drug development.
References
- 1. cfar.ucsd.edu [cfar.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD5582 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It functions by mimicking the endogenous IAP-binding protein, SMAC (Second Mitochondria-derived Activator of Caspases), and binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1] This interaction leads to the degradation of cIAP1 and cIAP2, thereby activating the non-canonical NF-κB signaling pathway and promoting apoptosis in cancer cells.[2] Additionally, this compound can induce Tumor Necrosis Factor-alpha (TNF-α) dependent apoptosis in sensitive cell lines.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Table 1: Binding Affinity of this compound to IAP Proteins
| IAP Protein | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Response to this compound in Human Pancreatic Cancer Cell Lines
| Cell Line | Sensitivity to this compound | Key Molecular Features |
| BxPC-3 | Sensitive | Low p-Akt, Low p-XIAP |
| Panc-1 | Sensitive | Low p-Akt, Low p-XIAP |
| Capan-2 | Resistant | High p-Akt, High p-XIAP |
| AsPC-1 | Resistant | High p-Akt, High p-XIAP |
Sensitivity is determined by the induction of apoptosis upon treatment. Data compiled from a study on human pancreatic cancer cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BxPC-3, Panc-1, SCC25, Cal27, FaDu)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control for 24 to 48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive cells are undergoing apoptosis.
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression of key proteins in the apoptosis and NF-κB pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-Mcl-1, anti-p-Akt, anti-p100/p52)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for AZD5582-Induced cIAP1 Degradation Analysis by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD5582 is a potent, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), binding with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1][2] This interaction triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAP1 liberates NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway, which can promote apoptosis in cancer cells.[3][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) following treatment with this compound.
Signaling Pathway of this compound-Induced cIAP1 Degradation
This compound mimics the endogenous SMAC protein, binding to the BIR domain of cIAP1. This binding event induces a conformational change in cIAP1, activating its E3 ubiquitin ligase activity and leading to its auto-ubiquitination and degradation by the proteasome. The depletion of cIAP1 stabilizes and activates NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway. Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100. This phosphorylation event leads to the processing of p100 into its active form, p52. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to regulate the transcription of target genes involved in apoptosis and other cellular processes.
Experimental Protocol: Western Blot for cIAP1 Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in cIAP1 protein levels.
Materials and Reagents
-
Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) or other appropriate cell lines.
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors just before use.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-cIAP1
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: For chemiluminescence detection.
Quantitative Data Summary
| Reagent/Parameter | Recommended Concentration/Dilution | Notes |
| This compound Treatment | 10 nM - 100 nM | Optimal concentration may vary by cell line. A dose-response experiment is recommended. |
| Treatment Duration | 30 minutes - 24 hours | Rapid degradation of cIAP1 can be observed in as little as 30 minutes. A time-course experiment is advised. |
| Primary Antibody: cIAP1 | 1:1000 | Example: Abcam #ab108361. Optimal dilution should be determined empirically. |
| Primary Antibody: β-actin | 1:30,000 | Example: Abcam #49900. Used as a loading control to normalize protein levels. |
| Secondary Antibodies | 1:2000 - 1:10,000 | Dilution will depend on the specific antibody and detection reagent used. |
| Protein Loading per Lane | 20 - 40 µg | Ensure equal loading across all lanes for accurate comparison. |
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) for the indicated times (e.g., 0.5, 1, 4, 24 hours). Include a vehicle control (DMSO) for each time point.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cIAP1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the cIAP1 band intensity to the corresponding loading control band intensity.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing this compound-induced cIAP1 degradation.
Expected Results
A successful experiment will show a dose- and time-dependent decrease in the intensity of the cIAP1 band in cells treated with this compound compared to the vehicle-treated control cells. The loading control (e.g., β-actin) band intensity should remain relatively constant across all lanes, confirming equal protein loading. This result would indicate that this compound is effectively inducing the degradation of cIAP1 in the tested cell line.
References
Application Note: AZD5582-Induced Apoptosis Detection by Annexin V Flow Cytometry
Introduction
AZD5582 is a potent small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP, with IC50 values of 15, 21, and 15 nM, respectively[1]. By mimicking the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), this compound binds to the BIR3 domains of IAPs, leading to their degradation and subsequent activation of apoptotic signaling pathways[1][2]. This application note provides a detailed protocol for the induction of apoptosis using this compound and its quantification using Annexin V flow cytometry.
Mechanism of Action
This compound induces apoptosis through multiple mechanisms. It triggers the degradation of cIAP1 and cIAP2, which leads to the activation of the non-canonical NF-κB pathway and the production of tumor necrosis factor-alpha (TNF-α)[3]. This autocrine or paracrine TNF-α signaling can then initiate extrinsic apoptosis. Furthermore, by antagonizing XIAP, this compound relieves the inhibition of caspases, particularly caspase-9, promoting the intrinsic apoptotic pathway. Studies have shown that this compound can downregulate the anti-apoptotic protein Mcl-1, further sensitizing cells to apoptosis. The sensitivity of cancer cell lines to this compound-induced apoptosis can be influenced by factors such as the expression of p-Akt and p-XIAP.
Principle of Annexin V Apoptosis Assay
The Annexin V assay is a common method for detecting apoptotic cells. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a viability dye. PI is membrane-impermeable and therefore excluded from live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Quantitative Data Summary
The following table summarizes quantitative data from studies using this compound to induce apoptosis in various cancer cell lines.
| Cell Line | This compound Concentration | Incubation Time | Apoptosis Induction | Reference |
| Pancreatic Cancer (BxPC-3, Panc-1) | 100 nM | 24 hours | Increased Annexin V positive cells | |
| NSCLC (H1975) | 20 nM | 48 hours | Inhibition of cell viability | |
| NSCLC (HCC827) | 20 nM | 48 hours | Induction of active caspase-3/8 |
Experimental Protocols
Materials
-
This compound (MedChemExpress, HY-12600 or equivalent)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 20-100 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO-treated) and an untreated control. Incubate the cells for the desired period (e.g., 24-48 hours).
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the saved culture medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution to the cell suspension.
-
Analysis by Flow Cytometry: Analyze the stained cells immediately by flow cytometry. It is recommended to analyze the samples without washing after the staining steps.
Flow Cytometry Analysis
For proper analysis, it is essential to include the following controls:
-
Unstained cells
-
Cells stained only with Annexin V-fluorochrome
-
Cells stained only with PI
These controls will allow for proper compensation and gating to distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound apoptosis assay.
Caption: Flow cytometry population gating strategy.
References
Application Notes and Protocols: AZD5582 in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, second-generation, bivalent small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP.[1][2][3] By binding to the BIR3 domains of these IAPs, this compound promotes their degradation, leading to the activation of the non-canonical NF-κB signaling pathway and subsequent induction of apoptosis in cancer cells.[1][2] This mechanism of action makes this compound a promising therapeutic agent for cancers that have developed resistance to apoptosis, including certain subtypes of breast cancer. This document provides detailed application notes and protocols for the use of this compound in breast cancer xenograft models, with a particular focus on triple-negative breast cancer (TNBC) using the MDA-MB-231 cell line.
Mechanism of Action of this compound
This compound mimics the endogenous SMAC protein, which relieves the IAP-mediated inhibition of caspases. Upon binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52 and nuclear translocation of RelB/p52 heterodimers. This signaling cascade can lead to the induction of pro-apoptotic genes and sensitization of cancer cells to apoptosis.
Quantitative Data Presentation
The following tables summarize representative in vitro and in vivo data for this compound and other IAP inhibitors in breast cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (cIAP1 BIR3) | - | 15 nM | |
| IC50 (cIAP2 BIR3) | - | 21 nM | |
| IC50 (XIAP BIR3) | - | 15 nM | |
| GI50 | MDA-MB-231 | <0.06 nM |
Table 2: Representative In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Once weekly, IV | 0 | Adapted from |
| This compound | 0.5 | Once weekly, IV | Moderate | Adapted from |
| This compound | 3.0 | Once weekly for 2 weeks | Substantial regression |
Table 3: In Vivo Efficacy of Other IAP Inhibitors in Breast Cancer Xenograft Models
| Compound | Cell Line | Dose | Route | Tumor Growth Inhibition | Reference |
| GDC-0152 | MDA-MB-231 | Not specified | Oral | Significant, dose-dependent | |
| Birinapant | MDA-MB-231 | Not specified | Not specified | Enhanced gemcitabine efficacy | |
| Birinapant | SUM149 | Not specified | Not specified | Enhanced gemcitabine efficacy |
Experimental Protocols
Protocol 1: MDA-MB-231 Breast Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 triple-negative breast cancer cell line.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 2.5 x 10^7 cells/mL. For enhanced tumor take and growth, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound in the established MDA-MB-231 xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle control (e.g., sterile saline or as recommended by the manufacturer)
-
Sterile syringes and needles for intravenous injection
Procedure:
-
Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 0.5 mg/kg and 3.0 mg/kg).
-
Dosing Administration: Administer this compound or vehicle control to the respective groups of mice via intravenous (IV) injection. A typical dosing schedule is once weekly.
-
Tumor and Body Weight Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specified treatment duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the degradation of cIAP1 and cleavage of caspase-3, or immunohistochemistry to evaluate apoptosis (e.g., TUNEL staining).
Experimental Workflow Visualization
Conclusion
The this compound xenograft model in breast cancer, particularly using the MDA-MB-231 cell line, serves as a valuable preclinical tool to investigate the anti-tumor efficacy and mechanism of action of this IAP antagonist. The provided protocols and data offer a framework for researchers to design and execute robust in vivo studies. The ability of this compound to induce tumor regression in these models highlights its potential as a therapeutic strategy for triple-negative breast cancer and warrants further investigation in combination with other anti-cancer agents.
References
Application Notes and Protocols for AZD5582 MTS Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5582 is a potent, second-generation, dimeric Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous mitochondrial protein Smac/DIABLO, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily cIAP1, cIAP2, and XIAP, leading to their degradation or inactivation. This action liberates caspases from IAP-mediated inhibition, ultimately promoting apoptosis in cancer cells. The MTS assay is a colorimetric method used to assess cell viability. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at 490 nm. This application note provides a detailed protocol for utilizing the MTS assay to evaluate the cytotoxic effects of this compound on various cancer cell lines.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the antagonism of IAP proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.
-
Binding to IAPs : this compound binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1]
-
Induction of IAP Degradation : This binding event triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.
-
Activation of Apoptosis : The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. More critically, the removal of IAP-mediated inhibition of caspases, particularly caspase-8, sensitizes cells to apoptosis.[2] In some cellular contexts, this can lead to the production of TNF-α, which then acts in an autocrine or paracrine manner to induce apoptosis through the TNF receptor signaling pathway.[3]
The following diagram illustrates the signaling pathway affected by this compound:
Caption: this compound mechanism of action leading to apoptosis.
Quantitative Data: this compound Efficacy in Cancer Cell Lines
The cytotoxic effect of this compound can vary significantly across different cell lines. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and other viability metrics for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines [2]
| Cell Line | IC50 (µM) | Sensitivity |
| ORL-215 | 0.005 | Sensitive |
| ORL-174 | 0.025 | Sensitive |
| ORL-188 | 0.323 | Sensitive |
| ORL-207 | 0.386 | Sensitive |
| ORL-136 | >10 | Resistant |
| BICR10 | >10 | Resistant |
Table 2: Binding Affinity of this compound to IAP BIR3 Domains [1]
| IAP Protein | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
Table 3: Qualitative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Dose-dependent induction of apoptosis (tested from 39 nM to 10 µM). | |
| SCC25, Cal27, FaDu | Head and Neck Squamous Cell Carcinoma | Dose-dependent cytotoxic effect and induction of apoptosis. | |
| Jurkat | T-cell Leukemia | Dose-dependent cell death in the presence of TNF-α. | |
| Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | Not significantly cytotoxic when used as a single agent. | |
| H1975, HCC827 | Non-Small Cell Lung Cancer | Inhibits cell viability in cooperation with IFNγ or viral dsRNA. |
Experimental Protocols
Materials and Reagents
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow Diagram
References
Application Notes and Protocols for AZD5582 in In Vitro Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule IAP antagonist, AZD5582, in in vitro colony formation assays. This document is intended to guide researchers in assessing the long-term effects of this compound on the proliferative capacity and survival of cancer cells.
Introduction
This compound is a potent, dimeric Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP. By mimicking the endogenous IAP inhibitor Smac/DIABLO, this compound promotes the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and induction of apoptosis in cancer cells. The colony formation assay is a well-established in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool for evaluating the cytostatic or cytotoxic effects of anti-cancer agents like this compound over a longer period than typical short-term viability assays.
Mechanism of Action of this compound
This compound's primary mechanism involves binding to the BIR domains of IAP proteins, thereby disrupting their ability to inhibit caspases and regulate cell death pathways. This leads to two major downstream effects:
-
Induction of Apoptosis: By inhibiting XIAP, this compound relieves the suppression of caspases-3, -7, and -9, promoting the execution phase of apoptosis.
-
Activation of the Non-Canonical NF-κB Pathway: Inhibition of cIAP1 and cIAP2 prevents the degradation of NF-κB-inducing kinase (NIK). Accumulated NIK then activates the IKKα complex, leading to the processing of p100 to p52. The p52/RelB heterodimer translocates to the nucleus to regulate gene expression, which can include the production of pro-inflammatory cytokines like TNFα, further sensitizing cells to apoptosis.
Data Presentation
The following table summarizes the qualitative and quantitative findings from a key study investigating the effect of this compound on the colony-forming ability of human pancreatic cancer cell lines.
| Cell Line | Treatment | Concentration | Reported Effect on Colony Formation | Quantitative Data | Reference |
| BxPC-3 (Pancreatic Cancer) | This compound | 100 nM | Significantly decreased | Specific numerical data on the number of colonies or percentage of inhibition is not provided in the publication. The results are presented graphically. | [1] |
| Panc-1 (Pancreatic Cancer) | This compound | 100 nM | Significantly decreased | Specific numerical data on the number of colonies or percentage of inhibition is not provided in the publication. The results are presented graphically. | [1] |
| BxPC-3 (Pancreatic Cancer) | This compound + z-VAD-FMK (pan-caspase inhibitor) | 100 nM | Not explicitly stated, but the experiment was performed to assess the role of caspases. | Not available. | [1] |
| Panc-1 (Pancreatic Cancer) | This compound + z-VAD-FMK (pan-caspase inhibitor) | 100 nM | Not explicitly stated, but the experiment was performed to assess the role of caspases. | Not available. | [1] |
Experimental Protocols
This section provides a detailed protocol for a colony formation assay using this compound, based on methodologies reported in the literature[1].
Materials
-
Human cancer cell lines (e.g., BxPC-3, Panc-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO₂)
Protocol
-
Cell Culture and Treatment:
-
Culture the chosen cancer cell lines in their recommended complete medium in a 37°C, 5% CO₂ incubator.
-
Plate the cells at a density that allows for exponential growth.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Seeding for Colony Formation:
-
After the 24-hour treatment, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed 300 cells per well into 6-well plates containing fresh complete medium.
-
-
Incubation and Colony Growth:
-
Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 10-14 days.
-
Monitor the plates periodically for colony formation. The medium can be carefully replaced every 3-4 days if necessary.
-
-
Staining and Visualization:
-
After the incubation period, when visible colonies have formed, carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Fix the colonies by adding 1-2 mL of a suitable fixative (e.g., 100% methanol or 4% paraformaldehyde) to each well and incubating for 10-15 minutes at room temperature.
-
Aspirate the fixative and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Quantification:
-
Once dry, the plates can be photographed or scanned.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using imaging software (e.g., ImageJ).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (PE of treated sample / PE of control sample)
-
-
Visualizations
This compound Mechanism of Action: Induction of Apoptosis
Caption: this compound inhibits XIAP, leading to caspase activation and apoptosis.
This compound-Induced Non-Canonical NF-κB Signaling
References
Application Notes and Protocols: AZD5582 Treatment in Primary CLL Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of malignant B-cells, a process largely driven by the evasion of apoptosis. A key family of proteins implicated in this resistance are the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in CLL cells. AZD5582 is a potent, selective, small-molecule mimetic of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), which induces the degradation of IAPs, particularly cellular IAP1 (cIAP-1) and cIAP-2. These application notes provide detailed protocols for the treatment of primary CLL cells with this compound and for assessing its biological effects, particularly its ability to sensitize leukemic cells to apoptosis.
Mechanism of Action
This compound functions by binding to the BIR3 (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and X-linked IAP (XIAP). This binding event triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP-1 and cIAP-2. The depletion of these IAPs removes the inhibition of the non-canonical NF-κB pathway and, more critically for apoptosis, removes the brakes on the extrinsic apoptotic pathway. While this compound alone exhibits minimal direct cytotoxicity, it effectively sensitizes CLL cells to pro-apoptotic stimuli like TNF-related apoptosis-inducing ligand (TRAIL).[1] This is of significant therapeutic interest as it suggests a strategy to overcome resistance to apoptosis in CLL.
Data Presentation
Table 1: Effect of this compound on IAP Levels in Primary CLL Cells
| Treatment | Incubation Time (hours) | XIAP Reduction (%) | cIAP-1 Reduction (%) | cIAP-2 Reduction (%) |
| 1 nmol/L this compound | 48 | ~50 | ~90 | ~80 |
| Data represents the average reduction in protein levels as determined by densitometric analysis of Western blots from multiple primary CLL samples.[1][2] |
Table 2: Cytotoxicity of this compound as a Single Agent in Primary CLL Cells
| This compound Concentration | Incubation Time (hours) | Drug-Induced Cell Death (%) |
| 1 nmol/L | 24 | Not significant |
| 1 nmol/L | 48 | Not significant |
| 1000 nmol/L | 24 | Modest |
| 1000 nmol/L | 48 | Modest |
| Cell death was measured by Annexin V/PI staining and flow cytometry.[2] |
Table 3: Sensitization of Primary CLL Cells to TRAIL-Induced Apoptosis by this compound
| Treatment | Incubation Time (hours) | Apoptotic Cells (%) |
| Control | 24 | < 10 |
| 1 nmol/L this compound | 24 | < 10 |
| 100 ng/mL TRAIL | 24 | ~15-20 |
| 1 nmol/L this compound + 100 ng/mL TRAIL | 24 | ~40-50 |
| 500 ng/mL TRAIL | 24 | ~25-30 |
| 1 nmol/L this compound + 500 ng/mL TRAIL | 24 | ~60-70 |
| Apoptosis was quantified by Annexin V/PI flow cytometry. Data is representative of typical results.[3] The sensitizing effect was observed irrespective of adverse prognostic features like TP53 deletion. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary CLL Cells
Materials:
-
Peripheral blood or bone marrow from CLL patients collected in heparinized tubes.
-
Ficoll-Paque or Histopaque-1077.
-
Phosphate Buffered Saline (PBS).
-
RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
(Optional) RosetteSep™ Human B Cell Enrichment Cocktail.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using trypan blue exclusion. The purity of CLL cells (CD19+/CD5+) should be assessed by flow cytometry. For lower purity samples, further enrichment using negative selection kits (e.g., RosetteSep™) can be performed according to the manufacturer's protocol.
-
Culture cells at a density of 1-5 x 10^6 cells/mL in complete RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.
Protocol 2: this compound Treatment and Apoptosis Induction
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Recombinant human TRAIL/Apo2L.
-
Primary CLL cells in culture.
Procedure:
-
Plate primary CLL cells at the desired density in a multi-well plate.
-
Prepare working solutions of this compound by diluting the stock in complete culture medium. A typical final concentration is 1 nmol/L.
-
Add the this compound working solution to the cells. For control wells, add an equivalent volume of vehicle (e.g., DMSO-containing medium).
-
Incubate for the desired period (e.g., 4 to 48 hours) to allow for IAP degradation.
-
To assess sensitization to apoptosis, add TRAIL at various concentrations (e.g., 100-500 ng/mL) to both this compound-pretreated and control wells.
-
Continue the incubation for an additional 24-48 hours.
-
Harvest cells for apoptosis analysis.
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
Materials:
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL).
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Flow cytometer.
Procedure:
-
Harvest ~1-5 x 10^5 cells per sample by centrifugation.
-
Wash the cells once with cold PBS and gently resuspend the pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-Annexin V to the cell suspension.
-
Add 5-10 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for IAP Protein Levels
Materials:
-
RIPA or similar lysis buffer supplemented with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-XIAP, anti-cIAP-1, anti-cIAP-2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
After treatment, harvest CLL cells and wash with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody concentrations should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software, normalizing IAP protein levels to the β-actin loading control.
Visualizations
Caption: Experimental workflow for this compound treatment of primary CLL cells.
Caption: this compound mechanism of action in sensitizing CLL cells to TRAIL.
Caption: CD40 signaling protects CLL cells from this compound/TRAIL-induced apoptosis.
References
- 1. Isolation of malignant B cells from patients with chronic lymphocytic leukemia (CLL) for analysis of cell proliferation: validation of a simplified method suitable for multi-center clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD40 signaling instructs chronic lymphocytic leukemia cells to attract monocytes via the CCR2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD5582 Administration in Rhesus Macaque Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AZD5582, a second mitochondrial-derived activator of caspases (SMAC) mimetic and inhibitor of apoptosis proteins (IAP) antagonist, in rhesus macaque studies. The protocols and data presented are collated from multiple preclinical studies investigating this compound, primarily as a latency-reversing agent in the context of Simian Immunodeficiency Virus (SIV) infection.
Quantitative Data Summary
The following tables summarize key quantitative data from studies administering this compound to rhesus macaques. These data facilitate the comparison of pharmacokinetic and pharmacodynamic parameters across different study populations.
Table 1: Pharmacokinetics of Intravenous this compound (0.1 mg/kg) in Rhesus Macaques
| Parameter | Adult SIV-infected, ART-suppressed[1] | Infant SIV-infected, ART-suppressed[1] | Healthy, Uninfected[2] |
| Dose (mg/kg) | 0.1 | 0.1 | 0.1 |
| Administration | Intravenous Infusion | Intravenous Infusion | Intravenous Infusion |
| Cmax (ng/mL) | 802 | 294 | Not explicitly stated, but plasma concentrations measured over time. |
| Terminal Half-life (t½) | Not explicitly stated | 9.9 hours | Not explicitly stated |
| Key Observation | Higher peak plasma concentration compared to infants. | Lower peak plasma concentration compared to adults, with biphasic elimination.[1] | Plasma concentrations were consistent with those in SIV-infected macaques.[3] |
Table 2: Pharmacodynamic Effects of this compound in SIV-Infected, ART-Suppressed Rhesus Macaques
| Parameter | Adult Macaques | Infant Macaques |
| On-ART Viremia (>60 copies/mL) | Observed in 5/9 (55%) animals receiving 10 doses. Peak viremia reached up to 1,390 copies/mL. | Observed in 5/8 (63%) animals. Peak viremia reached 771 copies/mL. |
| Cell-associated SIV RNA | Significantly higher in resting CD4+ T cells from lymph nodes after 10 doses compared to controls. | Remained stable in peripheral CD4+ T cells. |
| ncNF-κB Pathway Engagement | Western blot showed processing of p100 to p52 in lymph node mononuclear cells. | Upregulation of ncNF-κB associated genes (e.g., NFKB2, RELB) in CD4+ T cells, though less pronounced than in adults. |
| T-Cell Activation (Ki67 expression) | Increased in CD4+ and CD8+ T cells in blood and lymph nodes. | Increased expression on memory CD4+ and CD8+ T cells. |
Signaling Pathway
This compound functions by targeting cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2) and X-linked IAP (XIAP). In the context of latency reversal, its primary mechanism involves the activation of the non-canonical NF-κB signaling pathway. By inhibiting cIAP1/2, this compound prevents the degradation of NF-κB-inducing kinase (NIK). Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100 (NFKB2), leading to its processing into the active p52 subunit. The p52 subunit forms a heterodimer with RelB, translocates to the nucleus, and activates transcription of target genes, including those that can initiate viral transcription from latent proviruses.
Caption: this compound activates the non-canonical NF-κB pathway.
Experimental Protocols
Drug Formulation and Preparation
This protocol describes the preparation of this compound for intravenous administration.
Materials:
-
This compound dihydrochloride salt
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Formulation Vehicle (Example): A commonly used vehicle for SMAC mimetics consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Calculate the required amount of this compound based on the animal's body weight and the target dose (e.g., 0.1 mg/kg).
-
In a sterile vial, dissolve the calculated amount of this compound powder in DMSO first.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the required volume of saline to reach the final concentration and mix gently.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Draw the solution into a sterile syringe for administration. The final formulation should be administered shortly after preparation.
Note: The dihydrochloride salt of this compound has an aqueous solubility of >7 mg/mL at pH 4-6, which is suitable for intravenous formulations.
This compound Administration Workflow
This workflow outlines the typical procedure for administering this compound to rhesus macaques in a research setting.
Caption: Experimental workflow for this compound administration.
Protocol Details:
-
Animal Selection: Indian-origin rhesus macaques are commonly used. Animals may be screened for specific MHC haplotypes (e.g., negative for Mamu-B08 and Mamu-B17) that are associated with natural control of SIV replication.
-
Dosing Regimen: A typical dose is 0.1 mg/kg administered weekly via intravenous infusion. Studies have employed regimens ranging from 3 to 10 weekly doses.
-
Sample Collection:
-
Peripheral Blood: Collected longitudinally for plasma drug concentration (pharmacokinetics), viral load, and immunophenotyping by flow cytometry.
-
Lymph Node Biopsies: Collected at baseline and post-treatment to assess tissue-specific effects, such as cell-associated SIV RNA/DNA and pathway engagement.
-
-
Antiretroviral Therapy (ART): In SIV studies, animals are typically suppressed on a combination ART regimen (e.g., tenofovir, emtricitabine, dolutegravir) before and during this compound administration.
Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of this compound in plasma over time.
Methodology:
-
Sample Collection: Collect whole blood in EDTA tubes at specified time points post-infusion (e.g., immediately after, 1, 2, 4, 8, and 24 hours).
-
Plasma Separation: Centrifuge blood samples and collect the plasma supernatant. Store at -80°C until analysis.
-
Sample Preparation: Extract this compound from plasma using protein precipitation with an internal standard (e.g., rilpivirine-d6).
-
Quantification: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use noncompartmental analysis (NCA) to determine key PK parameters such as Cmax, AUC, and terminal half-life.
Pharmacodynamic (PD) Analysis - Western Blot for p100/p52 Processing
Objective: To measure the engagement of the non-canonical NF-κB pathway by assessing the processing of p100 to its active p52 form.
Methodology:
-
Cell Lysis: Isolate mononuclear cells from lymph nodes or splenocytes and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for NF-κB2 (which detects both p100 and p52).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Perform densitometry analysis to quantify the ratio of p52 to p100, which indicates the level of pathway activation.
Pharmacodynamic (PD) Analysis - SIV RNA Quantification
Objective: To measure the reversal of SIV latency by quantifying viral RNA in plasma and cells.
Methodology:
-
Plasma SIV RNA:
-
Isolate viral RNA from plasma samples.
-
Perform a quantitative reverse transcription PCR (qRT-PCR) assay targeting a conserved region of the SIV genome (e.g., gag).
-
The limit of detection for standard assays is typically around 60 copies/mL.
-
-
Cell-Associated SIV RNA:
-
Isolate resting CD4+ T cells from peripheral blood or tissue (e.g., lymph nodes) using cell sorting.
-
Extract total RNA from the sorted cells.
-
Perform qRT-PCR to quantify SIV RNA levels, often normalized to a housekeeping gene.
-
References
Troubleshooting & Optimization
AZD5582 Resistance in Pancreatic Cancer: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding AZD5582 resistance mechanisms in pancreatic cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in pancreatic cancer?
This compound is a small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It primarily targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), leading to the induction of apoptosis in cancer cells.[1][2] By inhibiting these proteins, this compound promotes the activation of caspases, key enzymes in the apoptotic cascade.[3][4] Additionally, targeting cIAP1 can lead to the production of Tumor Necrosis Factor-alpha (TNF-α), further enhancing apoptotic signaling.[1] Recent studies also suggest that this compound can inhibit SHCBP1, which in turn suppresses the PI3K/AKT signaling pathway and prevents the degradation of the tumor suppressor p53.
Q2: We are observing differential sensitivity to this compound across our pancreatic cancer cell lines. What could be the underlying reason?
Differential sensitivity to this compound in pancreatic cancer cell lines is often linked to the phosphorylation status of XIAP, which is regulated by the PI3K/AKT signaling pathway. Cell lines with high basal levels of phosphorylated AKT (p-AKT) and phosphorylated XIAP (p-XIAP) tend to be more resistant to this compound-induced apoptosis.
Q3: How does the phosphorylation of XIAP confer resistance to this compound?
Phosphorylation of XIAP by activated AKT is a key resistance mechanism. This post-translational modification is thought to stabilize XIAP and/or alter its conformation, thereby reducing the binding affinity of this compound and preventing its inhibitory function. This allows XIAP to continue to suppress caspase activity and block apoptosis.
Q4: Can resistance to this compound be reversed?
Yes, experimental evidence suggests that resistance to this compound can be overcome. The knockdown of endogenous AKT or XIAP using RNA interference (siRNA) in resistant pancreatic cancer cells has been shown to increase their sensitivity to this compound. This highlights the potential for combination therapies that target the PI3K/AKT pathway alongside this compound.
Q5: What is the role of Mcl-1 in the response to this compound?
This compound has been shown to induce a decrease in the protein levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family. This downregulation of Mcl-1 is another mechanism by which this compound promotes apoptosis. Interestingly, the ectopic expression of XIAP and cIAP1 can inhibit this this compound-induced decrease in Mcl-1, suggesting a direct link between IAP inhibition and Mcl-1 regulation. Therefore, Mcl-1 levels could serve as a potential biomarker for the therapeutic efficacy of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| No significant apoptosis observed in pancreatic cancer cells after this compound treatment. | The cell line may have intrinsic resistance due to high levels of p-AKT and p-XIAP. | - Assess the basal phosphorylation status of AKT and XIAP in your cell line via Western blot. - Consider using a combination treatment with a PI3K/AKT pathway inhibitor. - Try knocking down AKT or XIAP expression using siRNA to see if it sensitizes the cells to this compound. |
| Variability in experimental results with this compound. | Differences in cell culture conditions or passage number can affect signaling pathways and drug sensitivity. | - Standardize cell culture protocols, including media, supplements, and cell density. - Use cell lines within a consistent and low passage number range. - Regularly check for mycoplasma contamination. |
| This compound is effective in vitro but not in our in vivo xenograft model. | The tumor microenvironment in vivo can contribute to drug resistance. Additionally, pharmacokinetic and pharmacodynamic properties of this compound might be a factor. | - Analyze the expression of p-AKT and p-XIAP in the xenograft tumors. - Consider combination therapies that also target the tumor microenvironment. - Evaluate the dosing and administration schedule of this compound in your animal model. |
Quantitative Data Summary
Table 1: Differential Sensitivity of Pancreatic Cancer Cell Lines to this compound
| Cell Line | Basal p-AKT Level | Basal p-XIAP Level | Sensitivity to this compound |
| BxPC-3 | Low | Low | Sensitive |
| Panc-1 | Low | Low | Sensitive |
| Capan-2 | High | High | Resistant |
| AsPC-1 | High | High | Resistant |
This table is a summary of findings reported in the literature.
Key Experimental Protocols
1. Western Blot Analysis for p-AKT and p-XIAP
-
Cell Lysis: Lyse pancreatic cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-XIAP, total XIAP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. siRNA-mediated Knockdown of AKT and XIAP
-
Cell Seeding: Seed pancreatic cancer cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Transfection: Transfect the cells with siRNA targeting AKT or XIAP, or a non-targeting control siRNA, using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Treatment and Analysis: After the incubation period, treat the cells with this compound and assess for apoptosis or perform Western blotting to confirm protein knockdown.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat pancreatic cancer cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive).
Signaling Pathways and Experimental Workflows
Caption: this compound resistance pathway in pancreatic cancer.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: AZD5582 Sensitivity and Protein Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the sensitivity of cancer cells to the IAP antagonist AZD5582, with a focus on the roles of phosphorylated Akt (p-Akt) and phosphorylated XIAP (p-XIAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation, dimeric small-molecule mimetic of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), binding with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP[1]. By antagonizing these IAPs, this compound relieves the inhibition of caspases, thereby promoting apoptosis in cancer cells[2][3]. A key part of its mechanism in sensitive cells involves the degradation of cIAP1, which leads to the production of Tumor Necrosis Factor-alpha (TNF-α) and subsequent TNF-α-dependent apoptosis[2].
Q2: What is the role of p-Akt and p-XIAP in determining sensitivity to this compound?
A2: The expression levels of phosphorylated Akt (p-Akt) and phosphorylated X-linked inhibitor of apoptosis protein (p-XIAP) are critical determinants of cellular sensitivity to this compound.
-
High p-Akt and p-XIAP: Cells with high levels of both p-Akt and p-XIAP tend to be resistant to this compound. Activated Akt (p-Akt) can phosphorylate XIAP at Serine 87, which stabilizes the XIAP protein and prevents its degradation. This stabilization of the anti-apoptotic protein XIAP confers resistance to apoptosis induction by this compound.
-
Low p-Akt and p-XIAP: Conversely, cells with low levels of p-Akt and p-XIAP are generally sensitive to this compound treatment.
Q3: My cells are showing resistance to this compound. What could be the underlying reason?
A3: Resistance to this compound is strongly associated with the activation of the PI3K/Akt signaling pathway. As mentioned in Q2, high levels of p-Akt lead to the phosphorylation and stabilization of XIAP, a direct inhibitor of caspases. This prevents this compound from effectively inducing apoptosis. You can investigate this by performing a Western blot to check the phosphorylation status of Akt and XIAP in your resistant cell lines.
Q4: Besides p-Akt and p-XIAP, are there other biomarkers that correlate with this compound sensitivity?
A4: Yes, another important factor is the cellular level of cIAP1. Treatment with this compound leads to a decrease in cIAP1 levels in sensitive cell lines but not in resistant ones. Additionally, the anti-apoptotic protein Mcl-1 has been identified as a potential marker. This compound treatment has been shown to cause a decrease in Mcl-1 protein levels in sensitive pancreatic cancer cells, contributing to the induction of apoptosis.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause 1: Cell Line Heterogeneity.
-
Troubleshooting Step: Ensure you are using a homogenous cell population. If possible, perform single-cell cloning to establish a uniform line. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Variability in p-Akt/p-XIAP Expression.
-
Troubleshooting Step: Culture conditions can influence signaling pathways. Ensure consistent cell density, serum concentration, and passage number for all experiments. It is advisable to periodically check the baseline p-Akt and p-XIAP levels in your cell lines via Western blotting.
-
-
Possible Cause 3: Issues with this compound Compound.
-
Troubleshooting Step: Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. Consider purchasing the compound from a different supplier if issues persist.
-
Problem 2: No significant apoptosis observed in cells predicted to be sensitive.
-
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
-
Possible Cause 2: Inefficient cIAP1 Degradation and TNF-α Production.
-
Troubleshooting Step: Confirm the on-target effect of this compound by measuring cIAP1 protein levels after treatment using Western blot. You can also measure TNF-α levels in the cell culture supernatant using an ELISA kit. In some systems, co-treatment with a low dose of exogenous TNF-α might be required to sensitize cells to IAP antagonists.
-
-
Possible Cause 3: Upregulation of other anti-apoptotic proteins.
-
Troubleshooting Step: Analyze the expression of other anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, as they might be compensating for the inhibition of XIAP. Note that this compound has been shown to specifically downregulate Mcl-1 in sensitive cells.
-
Problem 3: Difficulty in detecting p-Akt and p-XIAP by Western blot.
-
Possible Cause 1: Protein Degradation.
-
Troubleshooting Step: Ensure that your lysis buffer contains adequate amounts of protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest. Keep samples on ice at all times.
-
-
Possible Cause 2: Low Antibody Affinity or Specificity.
-
Troubleshooting Step: Use validated antibodies for p-Akt (Ser473) and p-XIAP (Ser87). Titrate your primary and secondary antibodies to find the optimal concentration. Include positive and negative controls in your Western blot experiment.
-
-
Possible Cause 3: Insufficient Protein Loading.
-
Troubleshooting Step: Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein lysates in each well of the gel.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sensitivity.
Table 1: this compound IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 | p-Akt Status | p-XIAP Status | Sensitivity |
| BxPC-3 | 23 nM | Low | Low | Sensitive |
| Panc-1 | 110.8 nM | Low | Low | Sensitive |
| Capan-2 | 2 µM | High | High | Resistant |
| AsPC-1 | > 2 µM | High | High | Resistant |
Table 2: Protein Expression Changes in Response to this compound Treatment
| Protein | Change in Sensitive Cells | Change in Resistant Cells |
| cIAP1 | Decreased | No significant change |
| Mcl-1 | Decreased | No significant change |
| Cleaved Caspase-3 | Increased | No significant change |
Experimental Protocols
Western Blotting for p-Akt, p-XIAP, and other related proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-XIAP Ser87, anti-XIAP, anti-cIAP1, anti-Mcl-1, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
Addition of Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and incubate until formazan crystals are dissolved.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: Experimental workflow for assessing this compound sensitivity.
References
Technical Support Center: Overcoming AZD5582 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the IAP antagonist AZD5582 in cancer cell experiments.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Cancer cells show minimal or no response to this compound treatment.
-
Question: My cancer cell line is not responding to this compound, even at high concentrations. What are the possible reasons, and how can I troubleshoot this?
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| High expression of anti-apoptotic proteins | Characterize the expression levels of IAP family proteins (XIAP, cIAP1, cIAP2) and Bcl-2 family members (Mcl-1, Bcl-xL, Bcl-2) using Western blotting. High levels of these proteins can confer resistance.[1][2] Consider combining this compound with agents that target these anti-apoptotic proteins. |
| Constitutive activation of survival pathways | Investigate the activation status of pro-survival signaling pathways such as PI3K/Akt and NF-κB.[2][3][4] Phosphorylation of Akt and stabilization of XIAP are known resistance mechanisms. Co-treatment with inhibitors of these pathways (e.g., PI3K inhibitor LY294002) may restore sensitivity to this compound. |
| Insufficient TNFα production | This compound-induced apoptosis can be dependent on tumor necrosis factor-alpha (TNFα). Measure TNFα levels in your cell culture supernatant after this compound treatment. If levels are low, consider co-treatment with a low dose of exogenous TNFα to sensitize the cells. |
| Altered drug transporter expression | While less commonly reported for this compound, overexpression of drug efflux pumps can be a general mechanism of drug resistance. Evaluate the expression of transporters like MDR1 (P-glycoprotein). |
Issue 2: Cells initially respond to this compound but develop resistance over time.
-
Question: My cancer cells were initially sensitive to this compound, but after prolonged treatment, they have become resistant. What is the likely mechanism, and what are my next steps?
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acquired upregulation of cIAP2 | Prolonged exposure to Smac mimetics can lead to a rebound and subsequent refractory upregulation of cIAP2, driven by NF-κB signaling. Monitor cIAP2 levels over time. Inhibition of the NF-κB pathway may prevent or reverse this acquired resistance. |
| Clonal selection of resistant cells | The initial cell population may have contained a small subpopulation of resistant cells that were selected for and expanded under the pressure of this compound treatment. Perform single-cell cloning and characterize the resulting clones to identify and study the resistant population. |
| Epigenetic modifications | Long-term drug exposure can induce epigenetic changes that alter the expression of genes involved in apoptosis and survival. Consider performing transcriptomic or proteomic analysis on the resistant cells to identify differentially expressed genes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It mimics the endogenous protein Smac/DIABLO to bind to the BIR3 domains of XIAP, cIAP1, and cIAP2 with high affinity. This binding prevents IAPs from inhibiting caspases, thereby promoting apoptosis. This compound can also induce the degradation of cIAP1 and cIAP2, leading to the activation of the NF-κB pathway and TNFα production, which can further contribute to apoptosis in some cancer cells.
Q2: What are the known molecular mechanisms of resistance to this compound?
Several mechanisms of resistance to this compound and other Smac mimetics have been identified:
-
Overexpression and stabilization of IAPs: Increased levels of XIAP, cIAP1, and cIAP2 can sequester this compound, preventing it from inhibiting caspases.
-
Activation of pro-survival signaling pathways: The PI3K/Akt and NF-κB pathways can promote cell survival and counteract the pro-apoptotic effects of this compound.
-
Phosphorylation of XIAP: The kinase Akt can phosphorylate XIAP at Serine 87, leading to its stabilization and increased resistance to this compound.
-
Downregulation of Mcl-1: this compound has been shown to induce a decrease in the anti-apoptotic protein Mcl-1 in sensitive cells. Resistance can be associated with the failure to downregulate Mcl-1.
-
Insufficient TNFα signaling: In some cellular contexts, the apoptotic effect of this compound is dependent on an autocrine/paracrine TNFα loop. Resistant cells may not produce sufficient levels of TNFα upon treatment.
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can enhance its efficacy. Synergistic effects have been observed with:
-
Chemotherapeutic agents: To induce cellular stress and prime cells for apoptosis.
-
TRAIL (TNF-related apoptosis-inducing ligand): To directly activate the extrinsic apoptosis pathway.
-
Irradiation: To induce DNA damage and apoptosis.
-
-
Targeting Survival Pathways: Inhibiting pro-survival pathways can re-sensitize resistant cells.
-
PI3K/Akt inhibitors: To prevent the phosphorylation and stabilization of XIAP.
-
NF-κB inhibitors: To block the transcription of anti-apoptotic genes.
-
-
Inducing Necroptosis: If the apoptotic pathway is blocked, inducing an alternative form of programmed cell death called necroptosis can be effective. Smac mimetics have been shown to induce necroptosis in apoptosis-resistant AML cells.
Data Presentation
Table 1: IC50 Values of this compound for IAP BIR3 Domains
| IAP Protein | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
Table 2: Cellular Response to this compound in Pancreatic Cancer Cell Lines
| Cell Line | Sensitivity to this compound | Basal p-Akt Levels | Basal p-XIAP (S87) Levels | cIAP1 Degradation upon this compound Treatment |
| BxPC-3 | Sensitive | Low | Low | Yes |
| Panc-1 | Sensitive | Low | Low | Yes |
| Capan-2 | Resistant | High | High | No |
| AsPC-1 | Resistant | High | High | No |
Experimental Protocols
Protocol 1: Western Blot Analysis of IAP and Pro-Survival Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against XIAP, cIAP1, cIAP2, p-Akt (Ser473), Akt, p-XIAP (Ser87), Mcl-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat cells with a serial dilution of this compound, alone or in combination with another agent. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Key molecular mechanisms of resistance to this compound.
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD5582 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD5582 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their study design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1] It is a mimetic of the second mitochondria-derived activator of caspases (SMAC).[2][3][4] this compound binds to the BIR3 domains of cIAP1, cIAP2, and XIAP, thereby inhibiting their function. This disruption of IAP activity leads to the degradation of cIAP1, activation of the non-canonical NF-κB signaling pathway, and ultimately, induction of apoptosis in sensitive cells.
Q2: What is a typical starting dose for this compound in mice?
A2: Based on preclinical studies, a common intravenous (IV) dosage range for this compound in mice is 0.1 mg/kg to 3.0 mg/kg, administered weekly. In xenograft models, substantial tumor regression has been observed with two weekly doses of 3.0 mg/kg. A single intraperitoneal (IP) injection of 3 mg/kg has also been used in humanized mouse models. The optimal dose will depend on the specific tumor model and experimental goals.
Q3: How should this compound be formulated for in vivo administration?
A3: A common formulation for intravenous infusion in nonhuman primates involves dissolving this compound in a solution of 10% Captisol with up to 5% DMSO. It is recommended to filter the solution during administration using a 0.22 µM PES in-line filter. For any new formulation, it is crucial to assess the stability and solubility of the compound.
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: The primary pharmacodynamic effect of this compound is the degradation of cIAP1 in tumor cells or target tissues. This is often followed by the cleavage of caspase-3, a key marker of apoptosis. Researchers can measure these markers in tissue samples to confirm target engagement. In studies related to HIV latency, an increase in on-ART viremia has been a key pharmacodynamic endpoint.
Q5: In which cancer types has this compound shown preclinical efficacy?
A5: this compound has demonstrated anti-tumor effects in human pancreatic cancer cells by inducing apoptosis. It has also shown efficacy in breast cancer xenograft models, leading to significant tumor regressions. Additionally, it has been shown to improve the therapeutic effect of microwave ablation in hepatocellular carcinoma. However, it's important to note that antiproliferative effects are observed in only a small subset of cancer cell lines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of In Vivo Efficacy | Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. | Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a dose that shows target engagement (e.g., cIAP1 degradation). |
| Drug Formulation/Stability Issues: The compound may have precipitated out of solution or degraded. | Prepare fresh formulations for each administration. Confirm the solubility and stability of this compound in your chosen vehicle. | |
| Tumor Model Resistance: The specific cancer cell line or tumor microenvironment may be resistant to IAP antagonist-induced apoptosis. | In vitro, test the sensitivity of your cell line to this compound. Consider combination therapies, as IAP inhibitors can sensitize cancer cells to other treatments. | |
| Pharmacokinetic Variability: Differences in drug metabolism and clearance between individual animals can affect exposure. | Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of this compound in your animal model. | |
| Unexpected Toxicity or Adverse Events | Dose is too High: The administered dose may be exceeding the MTD. | Reduce the dosage or the frequency of administration. Monitor animals closely for signs of toxicity. |
| Off-Target Effects: While this compound is designed to be specific, off-target effects can occur at high concentrations. | Review the literature for known off-target effects of SMAC mimetics. Consider reducing the dose. | |
| Inflammatory Response: IAP antagonists can modulate inflammatory signaling, which could lead to adverse effects. | Monitor for signs of inflammation. It has been noted that IAP antagonism can lead to the spontaneous production of certain chemokines. | |
| Inconsistent Results Between Experiments | Variability in Drug Preparation: Inconsistencies in weighing, dissolving, or storing the compound. | Standardize the formulation protocol. Use a precise balance and ensure complete dissolution. |
| Animal Health and Handling: Stress or underlying health issues in the animals can impact experimental outcomes. | Ensure all animals are healthy and acclimatized before starting the experiment. Standardize all handling and administration procedures. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| Mice (Breast Cancer Xenograft) | 3.0 mg/kg | Intravenous (IV) | Two weekly doses | |
| Mice (Humanized HIV model) | 3 mg/kg | Intraperitoneal (IP) | Single dose | |
| Rhesus Macaques (SIV model) | 0.1 mg/kg | Intravenous (IV) Infusion | Ten weekly doses | |
| Mice | 0.1 - 3.0 mg/kg | Intravenous (IV) | Once a week for 2 weeks |
Table 2: Pharmacokinetic Parameters of this compound in Rhesus Macaques
| Parameter | Value (Infant RMs) | Value (Adult RMs) | Reference |
| Dose | 0.1 mg/kg | 0.1 mg/kg | |
| Cmax | 294 ng/mL | 802 ng/mL |
Note: Pharmacokinetic parameters can vary significantly between species and even between age groups within the same species.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Mouse Xenograft Model
-
Cell Culture and Implantation: Culture the cancer cell line of interest under standard conditions. Harvest and resuspend the cells in an appropriate medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Animal Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare the this compound formulation as described in the formulation FAQ. Administer the drug or vehicle control via the desired route (e.g., intravenous injection).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Pharmacodynamic Analysis: A subset of tumors can be collected at various time points post-treatment to assess target engagement by Western blot for cIAP1 degradation and cleaved caspase-3.
Visualizations
References
AZD5582 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD5582.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1] It functions as a SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic, binding to the BIR3 domains of cellular inhibitor of apoptosis protein 1 (cIAP1), cIAP2, and X-linked inhibitor of apoptosis protein (XIAP).[1][2] This binding prevents the IAPs from inhibiting caspases, thereby promoting apoptosis.[3] In the context of HIV research, this compound activates the non-canonical NF-κB pathway, which leads to the reversal of HIV latency.[4]
2. What are the known primary molecular targets of this compound?
The primary molecular targets of this compound are the BIR3 domains of cIAP1, cIAP2, and XIAP. It has been shown to potently induce the degradation of cIAP1.
Binding Affinity of this compound for IAP BIR3 Domains
| Target | IC50 (nM) |
| cIAP1 | 15 |
| cIAP2 | 21 |
| XIAP | 15 |
(Data sourced from MedchemExpress)
3. What are the potential and observed off-target effects of this compound?
While this compound is designed to be a targeted IAP inhibitor, some off-target effects and other cellular impacts have been observed:
-
Mcl-1 Downregulation: In some human pancreatic cancer cells, this compound treatment has been shown to decrease the levels of the anti-apoptotic protein Mcl-1, while not affecting Bcl-2 or Bcl-xL levels.
-
Gene Expression: In studies related to HIV latency reversal, this compound had a minimal impact on global gene expression in isolated CD4+ T cells. It induced 5- to 10-fold fewer genes compared to the protein kinase C agonist Ingenol B, suggesting a more limited pleiotropic impact.
-
Liver Enzyme Elevation: In vivo studies in mice have shown mild and transient increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) that resolved a few days after treatment.
-
T-cell Activation: this compound has been observed to have a stimulatory effect on peripheral T cells, indicated by increased intracellular Ki67 expression. However, it does not appear to induce global CD4+ T cell activation.
-
Cytotoxicity: this compound does not exhibit broad-based cytotoxicity and has been found to be non-toxic to peripheral blood mononuclear cells (PBMCs) and primary CD4+ T cells.
4. How does this compound induce apoptosis?
This compound induces apoptosis by inhibiting IAPs, which are negative regulators of caspases. By binding to cIAP1, cIAP2, and XIAP, this compound relieves the inhibition of caspases, leading to the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, ultimately resulting in the cleavage of executioner caspases-3 and -7. In some cancer cell lines, this compound-mediated cIAP1 targeting also induces TNF-α-induced apoptosis.
5. What is the role of this compound in HIV latency reversal?
This compound acts as a latency-reversing agent (LRA) by activating the non-canonical NF-κB signaling pathway. This pathway is typically repressed by cIAP1-mediated degradation of NF-κB-inducing kinase (NIK). By inhibiting cIAP1, this compound allows NIK to accumulate, leading to the processing of p100 to the active p52 subunit, which then promotes the transcription of latent HIV provirus.
Troubleshooting Guides
Issue 1: Inconsistent apoptosis induction in cancer cell lines.
-
Possible Cause 1: Cell line-specific resistance.
-
Troubleshooting: Pancreatic cancer cell lines, for example, have shown differential sensitivity to this compound. Resistance can be associated with high levels of phospho-Akt and subsequent phosphorylation of XIAP. It is recommended to perform a baseline characterization of your cell line's Akt and XIAP phosphorylation status.
-
-
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Troubleshooting: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For instance, 20 nM has been shown to be effective in H1975 NSCLC cells after 17-25 hours.
-
-
Possible Cause 3: Lack of TNF-α.
-
Troubleshooting: In some cellular contexts, the apoptotic effect of this compound is enhanced in the presence of TNF-α. Consider co-treatment with TNF-α if you are not observing the desired level of apoptosis.
-
Issue 2: Minimal or no HIV latency reversal in ex vivo assays.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting: Ensure that the concentration and duration of this compound exposure are adequate. Studies have shown that concentrations as low as 31.6 nM can be effective.
-
-
Possible Cause 2: Cell population heterogeneity.
-
Troubleshooting: The response to this compound can vary between different subsets of CD4+ T cells. It is advisable to analyze the effect of this compound on specific memory T cell populations.
-
-
Possible Cause 3: Inappropriate readout for latency reversal.
-
Troubleshooting: Measure cell-associated full-length HIV RNA (caRNA) as a primary indicator of latency reversal.
-
Experimental Protocols
Protocol 1: In Vitro Apoptosis Induction in Cancer Cells
-
Cell Culture: Plate cancer cells (e.g., Panc-1, BxPC-3) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 20 nM, 50 nM, 100 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 17, 25, 48 hours).
-
Apoptosis Assessment:
-
Caspase Activity Assay: Measure the activity of caspase-3 and/or caspase-8 using a commercially available luminescent or colorimetric assay kit.
-
Western Blot: Lyse the cells and perform Western blot analysis to detect the cleavage of PARP, caspase-3, and caspase-8. Also, probe for levels of cIAP1 to confirm target engagement.
-
Annexin V/PI Staining: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol 2: Ex Vivo HIV Latency Reversal Assay
-
Cell Isolation: Isolate resting CD4+ T cells from ART-suppressed HIV-infected donors using negative selection magnetic beads.
-
Treatment: Culture the isolated resting CD4+ T cells in the presence of this compound (e.g., 100 nM) or a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
RNA Extraction and RT-qPCR:
-
Extract total cellular RNA from the treated cells.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of cell-associated, full-length (unspliced) HIV RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
-
Confirmation of Mechanism (Optional):
-
Western Blot: Perform Western blot analysis on cell lysates to detect the degradation of cIAP1 and the processing of p100 to p52 to confirm the activation of the non-canonical NF-κB pathway.
-
Visualizations
Caption: this compound mechanism for apoptosis induction.
Caption: this compound pathway for HIV latency reversal.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The XIAP inhibitor this compound improves the treatment effect of microwave ablation on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing AZD5582 Efficacy Through Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of the IAP antagonist AZD5582 in preclinical research through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation, dimeric Smac mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] It potently binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with high affinity (IC50 values of 15 nM, 21 nM, and 15 nM, respectively).[1] This binding leads to the degradation of cIAP1 and cIAP2, which in turn activates the non-canonical NF-κB pathway and promotes apoptosis. By antagonizing XIAP, this compound relieves the direct inhibition of caspases, further sensitizing cells to apoptotic stimuli.
Q2: Why should I consider combination therapies with this compound?
While this compound monotherapy has shown efficacy in certain contexts, combination strategies can enhance its anti-cancer effects by:
-
Overcoming Resistance: Some cancer cells exhibit resistance to this compound alone. Combination therapies can target alternative survival pathways or resistance mechanisms.
-
Synergistic Effects: Combining this compound with other agents can lead to a greater-than-additive therapeutic effect, allowing for potentially lower and less toxic doses of each compound.
-
Broadening Therapeutic Window: Targeting multiple pathways can be more effective across a wider range of cancer types and subtypes.
Q3: What are some promising combination strategies for this compound?
Several combination strategies have shown promise in preclinical studies:
-
Proteasome Inhibitors (e.g., Carfilzomib): In multiple myeloma, the combination of this compound with carfilzomib has demonstrated synergistic effects in inducing apoptosis.[2]
-
Radiotherapy: For head and neck squamous cell carcinoma (HNSCC), combining this compound with irradiation can lead to synergistic or additive cytotoxic effects.[3]
-
Immunotherapy: In the context of viral reservoirs like SIV (a model for HIV), combining this compound with SIV-specific antibodies and the IL-15 superagonist N-803 has been shown to reduce viral DNA.[4]
-
BET Inhibitors (e.g., JQ1): For reversing HIV latency, the combination of this compound and JQ1 has shown synergistic effects in reactivating latent HIV-1.
-
Ablation Therapies: In hepatocellular carcinoma (HCC), combining this compound with incomplete microwave ablation has been shown to enhance tumor cell apoptosis and reduce tumor volume.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy of this compound Monotherapy in vitro
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance: The cancer cell line may have intrinsic resistance mechanisms. | 1. Assess Baseline Protein Levels: Perform western blotting to determine the baseline expression levels of cIAP1, cIAP2, XIAP, and downstream signaling molecules like NF-κB components. High levels of anti-apoptotic proteins may indicate a need for higher this compound concentrations or a combination approach. 2. Evaluate Combination Therapies: Based on the cell line's molecular profile, consider adding a synergistic agent. For example, if NF-κB activity is high, a proteasome inhibitor might be effective. |
| Incorrect Dosing: The concentration of this compound may be too low. | 1. Perform Dose-Response Studies: Conduct a dose-response experiment to determine the IC50 of this compound in your specific cell line. 2. Optimize Incubation Time: Evaluate the effects of different incubation times (e.g., 24, 48, 72 hours) on cell viability and apoptosis. |
| Experimental Conditions: Suboptimal cell culture conditions can affect drug efficacy. | 1. Ensure Healthy Cell Culture: Maintain cells in a healthy, logarithmic growth phase. 2. Check Media and Supplements: Verify that the cell culture medium and supplements are fresh and appropriate for the cell line. |
Issue 2: Difficulty in Observing Synergistic Effects with a Combination Therapy
| Possible Cause | Troubleshooting Step |
| Inappropriate Combination Partner: The chosen combination agent may not have a synergistic mechanism with this compound in the selected cell line. | 1. Review Signaling Pathways: Ensure that the combination partner targets a pathway that is complementary to the mechanism of this compound. For example, combining two agents that both strongly activate the same apoptotic pathway may not result in synergy. 2. Screen Multiple Combinations: If possible, screen a panel of different combination agents to identify the most potent synergy. |
| Incorrect Dosing and Scheduling: The concentrations and timing of drug administration may not be optimal for synergy. | 1. Perform Combination Index (CI) Analysis: Use methods like the Chou-Talalay method to quantitatively assess synergy and determine optimal drug ratios. 2. Staggered Dosing: Investigate whether sequential or staggered administration of the two drugs is more effective than simultaneous administration. For instance, pre-treating with one agent may sensitize the cells to the second agent. |
| Assay Sensitivity: The chosen assay may not be sensitive enough to detect synergistic effects. | 1. Use Multiple Assays: Employ a variety of assays to measure different endpoints, such as apoptosis (Annexin V/PI staining, caspase activity assays), cell viability (MTT, CellTiter-Glo), and long-term survival (colony formation assays). 2. Early Time Points: Assess for early markers of apoptosis or pathway activation to capture initial synergistic events. |
Quantitative Data from Combination Therapy Studies
| Combination Therapy | Cancer/Disease Model | Key Quantitative Findings |
| This compound + Carfilzomib | Multiple Myeloma | Synergistic effect observed. |
| This compound + Irradiation | Head and Neck Squamous Cell Carcinoma (HNSCC) | Synergistic effect in Cal27 cells and additive effect in FaDu cells. Significant inhibition of colony formation in SCC25, Cal27, and FaDu cells. |
| This compound + SIV-specific antibodies ± N-803 | SIV-infected Rhesus Macaques (HIV model) | Reduction in total and replication-competent SIV-DNA in lymph node-derived CD4+ T cells. |
| This compound + JQ1 | HIV-1 Latency Model (Jurkat T-cells) | Synergistic reactivation of latent HIV-1. |
| This compound + Incomplete Microwave Ablation | Hepatocellular Carcinoma (HCC) | Combination treatment significantly increased apoptosis in tumor tissue (>40% in C57BL/6 mice, >20% in NTG mice) compared to either treatment alone. Significant reduction in tumor volume. |
Experimental Protocols
General Protocol for In Vitro Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with this compound alone, the combination agent alone, or the combination of both at predetermined concentrations for the desired incubation period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, gently collect the cell culture medium (containing floating/apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with the collected medium.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
General Protocol for In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Preparation: Culture the desired cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable matrix (e.g., Matrigel) at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination agent alone, and combination therapy).
-
Treatment Administration: Administer the treatments according to the planned schedule, dose, and route of administration (e.g., intravenous, intraperitoneal).
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for apoptosis markers).
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: General experimental workflow.
References
AZD5582 pharmacokinetic and pharmacodynamic challenges
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pharmacokinetic and pharmacodynamic challenges that may be encountered during experiments with AZD5582. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in a laboratory setting.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low induction of non-canonical NF-κB signaling (p100 processing to p52) is observed after this compound treatment. | 1. Suboptimal concentration of this compound: The concentration of this compound may be too low to effectively inhibit IAPs. 2. Short incubation time: The duration of treatment may not be sufficient for the downstream signaling events to occur. 3. Cell type resistance: The cell line or primary cells being used may have intrinsic resistance to SMAC mimetics. 4. Poor cell health: Cells may be unhealthy or stressed, leading to altered signaling responses. | 1. Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations between 10 nM and 1000 nM have been used in vitro. 2. Optimize incubation time: Conduct a time-course experiment. While cIAP1 degradation can be rapid, significant p100 processing may take several hours (e.g., 24-48 hours). 3. Assess cell line sensitivity: If possible, include a positive control cell line known to be responsive to SMAC mimetics. Consider that some cell lines may have compensatory mechanisms that confer resistance. 4. Ensure good cell culture practice: Use cells at a low passage number and ensure they are in the logarithmic growth phase. |
| High variability in viral reactivation (SIV/HIV RNA levels) is observed between experiments or animals. | 1. Pharmacokinetic variability: Differences in drug metabolism and exposure between individual animals can lead to varied responses.[1] 2. Biological variability: The intrinsic inducibility of the latent viral reservoir can differ between individuals. 3. Assay variability: Technical variability in RNA extraction and RT-qPCR can contribute to inconsistent results. | 1. Monitor plasma concentrations: If feasible, measure plasma concentrations of this compound to correlate drug exposure with pharmacodynamic effects. 2. Increase sample size: Use a sufficient number of animals to account for biological variability. 3. Standardize procedures: Ensure consistent RNA extraction and RT-qPCR protocols. Include appropriate positive and negative controls in each assay. |
| Off-target effects or cellular toxicity are observed at effective concentrations. | 1. Induction of apoptosis: As a SMAC mimetic, this compound can induce apoptosis, particularly in the presence of TNF-α. 2. Generalized immune activation: Although this compound is designed to be specific for the non-canonical NF-κB pathway, some level of broader immune activation could occur. | 1. Monitor cell viability: Perform cell viability assays (e.g., trypan blue exclusion, MTT assay) in parallel with your experiments. 2. Assess activation markers: Use flow cytometry to monitor the expression of T cell activation markers (e.g., CD69, HLA-DR, Ki67) to ensure that the observed effects are not due to non-specific T cell activation.[1] |
| Difficulty in detecting p100 and p52 by Western blot. | 1. Poor antibody quality: The primary antibody may not be specific or sensitive enough to detect both protein isoforms. 2. Insufficient protein loading: The amount of protein in the cell lysate may be too low. 3. Inefficient protein transfer: Suboptimal transfer conditions can lead to poor detection. | 1. Use a validated antibody: Select a primary antibody that has been validated for the detection of both p100 and p52. 2. Load sufficient protein: Ensure you are loading an adequate amount of total protein per lane (typically 20-40 µg). 3. Optimize transfer conditions: Optimize the transfer time and voltage for your specific gel and membrane type. |
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound observed in rhesus macaques.
Table 1: Pharmacokinetic Parameters of this compound in Infant Rhesus Macaques
| Parameter | Value | Unit |
| Dose | 0.1 | mg/kg |
| Cmax | 294 | ng/mL |
| Terminal Elimination Half-life (t1/2) | 9.9 | hours |
Data from a study in SIV-infected, ART-suppressed infant rhesus macaques.[1]
Table 2: Comparison of this compound Cmax in Infant and Adult Rhesus Macaques
| Population | Cmax (ng/mL) |
| Infant Rhesus Macaques | 294 |
| Adult Rhesus Macaques | 802 |
Values are from studies using a 0.1 mg/kg intravenous dose.[1]
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments used to assess the pharmacodynamics of this compound.
Western Blotting for p100/p52 Processing
This protocol is for the detection of the NF-κB2 precursor protein p100 and its processed form p52 in cell lysates.
1. Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NF-κB2 p100/p52 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Intracellular Flow Cytometry for p100 Levels
This protocol describes the measurement of intracellular p100 protein levels in CD4+ T cells.[2]
1. Cell Preparation and Staining:
-
Following this compound treatment, harvest cells and wash with PBS.
-
If performing surface staining, incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.
-
Wash cells with PBS.
2. Fixation and Permeabilization:
-
Fix cells with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with a permeabilization buffer (e.g., 0.1% saponin in PBS) for 15 minutes at room temperature.
3. Intracellular Staining:
-
Incubate cells with a primary antibody against p100 or a fluorochrome-conjugated anti-p100 antibody in permeabilization buffer for 30-60 minutes at room temperature.
-
If using an unconjugated primary antibody, wash and incubate with a fluorescently labeled secondary antibody.
-
Wash cells with permeabilization buffer.
4. Data Acquisition:
-
Resuspend cells in PBS.
-
Acquire data on a flow cytometer. Analyze the geometric mean fluorescence intensity (gMFI) of p100 in the CD4+ T cell population.
SIV/HIV RNA Quantification by RT-qPCR
This protocol is for the quantification of viral RNA in plasma or from cell-associated RNA.
1. RNA Extraction:
-
Extract viral RNA from plasma using a commercial viral RNA extraction kit.
-
For cell-associated RNA, first lyse the cells and then extract total RNA using a suitable kit, including a DNase treatment step to remove contaminating DNA.
2. Reverse Transcription:
-
Reverse transcribe the RNA to cDNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.
3. Quantitative PCR (qPCR):
-
Perform qPCR using a master mix containing a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe (e.g., TaqMan).
-
Use primers and probes specific for a conserved region of the SIV or HIV genome (e.g., gag).
-
Include a standard curve of known concentration to allow for absolute quantification of viral RNA copies.
-
Normalize cell-associated RNA to a housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
This compound Mechanism of Action: Non-Canonical NF-κB Pathway Activation
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound inhibits cIAP1, leading to NIK stabilization and activation of the non-canonical NF-κB pathway.
Experimental Workflow for Assessing this compound Pharmacodynamics
This diagram outlines the typical experimental workflow for evaluating the pharmacodynamic effects of this compound.
Caption: A typical workflow for the pharmacodynamic evaluation of this compound.
References
AZD5582 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD5582 in western blotting experiments. The information is tailored to scientists and professionals in drug development engaged in the analysis of IAP antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets to monitor by western blot after this compound treatment?
A1: this compound is a small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). The primary targets that should be monitored by western blot are the direct binding partners and downstream effectors of its activity. These include:
-
cIAP1 and cIAP2 (Cellular Inhibitor of Apoptosis Protein 1 and 2): this compound binds to the BIR3 domain of these proteins, inducing their auto-ubiquitination and subsequent proteasomal degradation. A successful experiment should show a decrease in cIAP1 and cIAP2 protein levels.[1][2]
-
XIAP (X-linked Inhibitor of Apoptosis Protein): this compound also binds to the BIR3 domain of XIAP, antagonizing its function.[1]
-
NF-κB2 (p100/p52): Degradation of cIAP1/2 stabilizes NIK (NF-κB-inducing kinase), leading to the processing of the NF-κB2 precursor protein p100 into its active p52 subunit. You should observe a decrease in the p100 band and a corresponding increase in the p52 band.
-
Mcl-1 (Myeloid cell leukemia 1): In some cancer cell lines, this compound treatment leads to the downregulation of the anti-apoptotic protein Mcl-1.[3]
-
Cleaved Caspase-3: As a downstream marker of apoptosis induction, an increase in cleaved caspase-3 levels is expected.[3]
Q2: I am not seeing a decrease in cIAP1 levels after this compound treatment. What could be the issue?
A2: Several factors could contribute to this observation:
-
Insufficient Treatment Time or Concentration: The degradation of cIAP1 is time and concentration-dependent. Ensure you are using an appropriate concentration (e.g., 10-100 nM) and have a sufficient treatment duration (e.g., 1-24 hours).
-
Cell Line Resistance: Some cell lines may be resistant to this compound-induced cIAP1 degradation.
-
Sample Preparation: Protein degradation during sample preparation can be an issue. Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors and keep samples on ice.
-
Antibody Quality: Verify the specificity and efficacy of your cIAP1 antibody.
Q3: I am observing a weak signal for my protein of interest. How can I improve it?
A3: A weak or absent signal can be frustrating. Here are some common causes and solutions:
-
Low Protein Expression: The target protein may be expressed at low levels in your cells. You may need to load a higher amount of total protein (30-100 µg) per lane.
-
Inefficient Protein Transfer: Ensure efficient transfer of proteins from the gel to the membrane. Optimization of transfer time and voltage may be necessary, especially for high molecular weight proteins.
-
Suboptimal Antibody Concentrations: The concentrations of your primary and secondary antibodies may need to be optimized. Perform a titration to find the optimal dilution.
-
Blocking Agent Interference: Some blocking agents, like non-fat dry milk, can mask certain antigens. Try switching to a different blocking agent such as Bovine Serum Albumin (BSA).
-
Inactive Reagents: Ensure that your enzyme-conjugated secondary antibodies and chemiluminescent substrates have not expired and are stored correctly.
Q4: My western blot shows high background. What are the likely causes and solutions?
A4: High background can obscure the detection of your target protein. Consider the following:
-
Inadequate Blocking: Ensure the blocking step is sufficient. Increase the blocking time or try a different blocking agent.
-
Antibody Concentration Too High: Using too high a concentration of primary or secondary antibody can lead to non-specific binding.
-
Insufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to blotchy background. Use forceps for all membrane handling.
Q5: I am having trouble detecting both p100 and p52 on the same blot. Any suggestions?
A5: Detecting both the precursor and the processed form can be challenging due to differences in size and abundance.
-
Gel Percentage: Use a gel with a gradient or a percentage that allows for good resolution of both the higher molecular weight p100 and the lower molecular weight p52.
-
Transfer Conditions: Optimize transfer times to ensure both proteins are efficiently transferred to the membrane. Smaller proteins like p52 may transfer through the membrane if the transfer time is too long. Consider using a membrane with a smaller pore size (0.2 µm).
-
Exposure Time: You may need to perform multiple exposures to adequately capture the signals from both bands, as their intensities can vary significantly.
Experimental Protocols
General Protocol for this compound Treatment and Western Blot Analysis
This protocol provides a general framework. Specific parameters such as cell seeding density, this compound concentration, and incubation times should be optimized for your specific cell line and experimental goals.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound (a typical starting range is 10-100 nM) for the specified duration (e.g., 1, 4, 8, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Sample Preparation (Lysis):
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-cooled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.
4. Sample Denaturation:
-
Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation
Table 1: Troubleshooting Common this compound Western Blot Issues
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Insufficient protein loaded | Increase protein load to 30-100 µg per lane. |
| Suboptimal antibody dilution | Perform an antibody titration to find the optimal concentration. | |
| Inefficient protein transfer | Optimize transfer time and voltage; check transfer buffer composition. | |
| Inactive secondary antibody or substrate | Use fresh reagents and ensure proper storage. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C; try a different blocking agent. |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Multiple/Non-specific Bands | Primary antibody is not specific | Use a monoclonal antibody if available; verify antibody specificity with positive and negative controls. |
| Protein degradation | Use fresh samples and always include protease inhibitors in the lysis buffer. | |
| Too much protein loaded | Reduce the amount of protein loaded per lane. |
Visualizations
Caption: this compound signaling pathway.
Caption: General western blot workflow.
References
Enhancing AZD5582-induced apoptosis in resistant cells
Welcome to the technical support center for AZD5582. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting experiments, particularly when dealing with resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It functions as a SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic, binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1][2] This binding leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, which in turn activates the non-canonical NF-κB pathway and promotes the production of tumor necrosis factor-alpha (TNF-α).[3][4] The inhibition of XIAP by this compound relieves the suppression of caspases, ultimately leading to the induction of apoptosis through both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[1] Furthermore, this compound has been shown to induce the downregulation of the anti-apoptotic protein Mcl-1.
Q2: My cells are showing resistance to this compound. What are the known resistance mechanisms?
A2: Resistance to this compound in cancer cells is often linked to the activation of pro-survival signaling pathways. A key mechanism is the phosphorylation of XIAP by activated AKT (Protein Kinase B). Phospho-AKT stabilizes the XIAP protein, preventing its degradation and thereby counteracting the pro-apoptotic effect of this compound. Cells expressing high levels of phosphorylated AKT (p-Akt) and phosphorylated XIAP (p-XIAP) often exhibit resistance. Additionally, overexpression of anti-apoptotic proteins like Mcl-1 can contribute to a resistant phenotype.
Q3: How can I determine if my resistant cells have an activated AKT/XIAP pathway?
A3: To investigate the activation of the AKT/XIAP pathway in your resistant cell line, you can perform a Western blot analysis. You should probe for total AKT, phosphorylated AKT (p-Akt), total XIAP, and phosphorylated XIAP (p-XIAP). Compare the protein levels in your resistant cells to a known this compound-sensitive cell line. Higher levels of p-Akt and p-XIAP in the resistant cells would suggest this as a potential resistance mechanism.
Q4: What are some strategies to overcome this compound resistance?
A4: Several strategies can be employed to enhance this compound-induced apoptosis in resistant cells:
-
Targeting the AKT Pathway: Inhibition of AKT signaling can re-sensitize resistant cells. This can be achieved through the use of specific AKT inhibitors or by using RNA interference (siRNA or shRNA) to knockdown AKT expression.
-
Direct XIAP Inhibition: If overexpression or stabilization of XIAP is the cause of resistance, direct knockdown of XIAP using siRNA can increase sensitivity to this compound.
-
Combination Therapies: Combining this compound with other anti-cancer agents has shown synergistic effects. For instance, combination with irradiation has been effective in head and neck squamous cell carcinoma cell lines. Co-treatment with IFNγ has also been shown to enhance apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant apoptosis observed after this compound treatment. | 1. Cell line is inherently resistant. 2. Suboptimal concentration of this compound. 3. Insufficient treatment duration. | 1. Check for high levels of p-AKT and p-XIAP via Western blot. If present, consider AKT inhibitors or XIAP siRNA. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High variability in apoptosis induction between experiments. | 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. | 1. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Prepare fresh this compound stock solutions and store them appropriately as per the manufacturer's instructions. |
| This compound induces cIAP1 degradation but not apoptosis. | 1. Blockade of apoptosis downstream of IAP inhibition. 2. Insufficient TNF-α production. | 1. Check the expression levels of other anti-apoptotic proteins like Mcl-1 and Bcl-2 family members. Consider combining this compound with agents that target these proteins. 2. Measure TNF-α levels in the cell culture supernatant via ELISA. If TNF-α production is low, consider co-treatment with a low dose of exogenous TNF-α. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's activity.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 (Binding Affinity) | 15 nM | cIAP1 (BIR3 domain) | |
| 21 nM | cIAP2 (BIR3 domain) | ||
| 15 nM | XIAP (BIR3 domain) | ||
| Effective Concentration | 20 nM | H1975 NSCLC cells (in combination with IFNγ) | |
| 0.1 - 1 nM | MDA-MB-231 breast cancer cells (induces cIAP-1 degradation) | ||
| In Vivo Dosage | 0.1 - 3.0 mg/kg (IV) | Mouse xenograft models |
Key Experimental Protocols
1. Western Blot for AKT/XIAP Phosphorylation
-
Cell Lysis: Treat this compound-sensitive and -resistant cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt, Akt, p-XIAP, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. siRNA-Mediated Knockdown of AKT or XIAP
-
Cell Seeding: Seed the resistant cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection: Prepare the siRNA-lipid complex according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX). Add the complex to the cells and incubate for 24-48 hours.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by Western blot or qRT-PCR.
-
This compound Treatment: Treat the transfected cells with this compound and assess for apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
3. TNF-α ELISA
-
Sample Collection: After treating cells with this compound for the desired duration, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α ELISA kit being used. This typically involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance at the appropriate wavelength and determine the concentration of TNF-α by comparing to a standard curve.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Key resistance pathway to this compound via AKT-mediated XIAP stabilization.
Caption: Troubleshooting workflow for overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of IAP Inhibitors: AZD5582 vs. LCL161
In the landscape of cancer therapeutics, the targeting of Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to programmed cell death. SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, a class of drugs that antagonize IAPs, have shown potential in preclinical and clinical settings. This guide provides a detailed comparison of two prominent SMAC mimetics, AZD5582 and LCL161, for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | LCL161 |
| Structure | Dimeric (Bivalent) SMAC Mimetic | Monovalent SMAC Mimetic |
| Primary Targets | cIAP1, cIAP2, XIAP | cIAP1, cIAP2 |
| Potency | High, particularly against XIAP | Moderate |
| Administration | Intravenous | Oral |
Mechanism of Action: A Tale of Two Structures
Both this compound and LCL161 function by mimicking the endogenous protein SMAC/Diablo, which binds to and inhibits IAP proteins. This inhibition leads to the activation of caspases and subsequent apoptosis. However, their structural differences translate to variations in their target affinity and overall potency.
LCL161 , a monovalent SMAC mimetic, primarily targets the BIR3 domains of cIAP1 and cIAP2, leading to their auto-ubiquitination and proteasomal degradation.[1] This degradation not only promotes apoptosis but also activates the non-canonical NF-κB signaling pathway.[1]
This compound , a dimeric or bivalent SMAC mimetic, possesses two SMAC-mimicking motifs. This bivalency allows for high-avidity binding and potent inhibition of not only cIAP1 and cIAP2 but also XIAP, which is the most potent endogenous caspase inhibitor.[2] This broader and more potent inhibition profile may translate to enhanced pro-apoptotic activity in cancer cells.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and LCL161, providing a basis for comparing their performance.
Table 1: In Vitro Binding Affinity (IC50, nM)
| Target | This compound | LCL161 |
| cIAP1 (BIR3) | 15[3] | High Affinity (Specific value not consistently reported) |
| cIAP2 (BIR3) | 21[3] | High Affinity (Specific value not consistently reported) |
| XIAP (BIR3) | 15 | Lower Affinity (Compared to cIAPs) |
Note: Direct comparative IC50 values for LCL161 binding to BIR domains are not as readily available in the public domain as for this compound.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | This compound (nM) | LCL161 (µM) |
| MDA-MB-231 | Breast Cancer | Sub-nanomolar | - |
| BxPC-3 | Pancreatic Cancer | 23 | - |
| Panc-1 | Pancreatic Cancer | 110.8 | - |
| Cal27 | Head and Neck Squamous Cell Carcinoma | - | 32-95 (range in HNSCC lines) |
| FaDu | Head and Neck Squamous Cell Carcinoma | - | 32-95 (range in HNSCC lines) |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | - | 0.25 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | - | 1.6 |
| MM1S, RPMI8226, U266, KMS-5 | Multiple Myeloma | Showed cell growth inhibition | - |
Note: A direct comparison of IC50 values in the same cell lines is limited by available data. The potency of this compound appears to be in the nanomolar range, while LCL161's single-agent activity is often in the micromolar range.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Rhesus Macaques, 0.1 mg/kg IV) | LCL161 (Humans, Phase I) |
| Administration | Intravenous | Oral |
| Tmax | - | 0.5 - 2 hours |
| Cmax | ~802 ng/mL (adults) | Dose-dependent |
| Half-life (t1/2) | ~9.9 hours (infants) | - |
Note: Direct comparison of human PK data is challenging due to differences in study populations and administration routes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate IAP inhibitors.
Cell Viability Assay (MTT Assay for LCL161)
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate in 200 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of LCL161 for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining for LCL161)
-
Cell Treatment: Treat 1 x 106 cells with the desired concentration of LCL161.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer and add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer and analyze the cells using a flow cytometer.
Western Blot for IAP Degradation and Signaling
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, cIAP2, XIAP, cleaved caspase-3, p100/p52) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study (Representative Protocol)
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 106 Cal27 or FaDu cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 150 mm³), then randomize the mice into treatment groups.
-
Drug Administration: Administer the IAP inhibitor (e.g., LCL161 at 50 mg/kg by oral gavage, or this compound intravenously) and/or other treatments (e.g., radiation) according to the study design.
-
Tumor Monitoring: Measure tumor volume regularly (e.g., 3 times a week) using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3).
Combination Therapies: Synergizing for Success
A key strategy in cancer treatment is the use of combination therapies to enhance efficacy and overcome resistance. Both this compound and LCL161 have been investigated in combination with various agents.
LCL161 has been studied in combination with:
-
Chemotherapy: Paclitaxel in non-small cell lung cancer, where it was shown to increase paclitaxel-induced apoptosis.
-
Radiotherapy: In head and neck squamous cell carcinoma, LCL161 has been shown to radiosensitize cancer cells.
-
Targeted Therapies: It has shown synergistic effects with other targeted agents in various cancer models.
This compound has been explored in combination with:
-
Radiotherapy: In head and neck squamous cell carcinoma cell lines, a synergistic or additive effect was observed with irradiation.
-
Other Investigational Agents: In the context of HIV, it has been studied in combination with other latency-reversing agents.
Conclusion: Choosing the Right Tool for the Job
This compound and LCL161 are both valuable research tools and potential therapeutic agents that target the IAP family of proteins. The choice between them will likely depend on the specific research question or therapeutic goal.
-
This compound , with its dimeric structure and potent inhibition of XIAP, may be advantageous in cancers where XIAP overexpression is a key resistance mechanism. Its intravenous administration route is a consideration for clinical development.
-
LCL161 , being orally bioavailable, offers a more convenient dosing regimen for potential clinical applications. Its extensive investigation in numerous clinical trials provides a wealth of safety and efficacy data.
Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal applications of these two promising IAP inhibitors. This guide provides a foundational comparison to aid researchers in their experimental design and drug development endeavors.
References
- 1. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD5582 Efficacy: A Comparative Analysis in Sensitive vs. Resistant Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AZD5582, a small-molecule IAP antagonist, in sensitive and resistant pancreatic cancer cell lines. The information presented is supported by experimental data to aid in research and development efforts.
Quantitative Data Summary
The sensitivity of pancreatic cancer cell lines to this compound has been shown to be intrinsically linked to the phosphorylation status of Akt and the X-linked inhibitor of apoptosis protein (XIAP). Cell lines with low levels of phosphorylated Akt (p-Akt) and phosphorylated XIAP (p-XIAP) exhibit sensitivity to this compound, while high levels of these phosphorylated proteins are associated with resistance.[1][2][3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various pancreatic cancer cell lines, categorizing them as sensitive or resistant.
| Cell Line | Classification | IC50 (nM) of this compound | Reference |
| BxPC-3 | Sensitive | 23 | [1] |
| Panc-1 | Sensitive | 110.8 | [1] |
| Capan-2 | Resistant | >10,000 | |
| AsPC-1 | Resistant | >10,000 |
Mechanism of Action and Resistance
This compound functions by targeting cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and XIAP. In sensitive cells, this leads to the degradation of cIAP1, promoting the production of Tumor Necrosis Factor-alpha (TNF-α). This, in turn, initiates a cascade of caspase activation (caspase-8, -9, -3, and -7), ultimately leading to apoptosis.
Resistance to this compound in pancreatic cancer cells is primarily mediated by the PI3K/Akt signaling pathway. Activated Akt phosphorylates XIAP, which stabilizes the protein and prevents its degradation, thereby inhibiting the apoptotic cascade initiated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 1-3 x 10^4 cells per well and incubate overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 39 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Protocol:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells and wash them with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Immunoblotting (Western Blot)
This technique is used to detect the levels of specific proteins, such as p-Akt, p-XIAP, and cleaved caspase-3, in cell lysates.
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Separate the protein samples (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-p-XIAP, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Signaling Pathway
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis in sensitive cells and the mechanism of resistance in resistant cells.
Caption: this compound-induced apoptosis pathway in sensitive cells.
Caption: PI3K/Akt-mediated resistance to this compound.
References
- 1. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule IAP antagonist, this compound, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to AZD5582 as an HIV Latency Reversing Agent
The persistence of a latent HIV reservoir in resting CD4+ T cells is the primary obstacle to a cure for HIV-1 infection. Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate this silent reservoir. The "shock and kill" strategy aims to eradicate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression (the "shock"), making the infected cells visible to the immune system for clearance (the "kill"). This guide provides an objective comparison of AZD5582, a promising LRA, with other major classes of LRAs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound: A Potent SMAC Mimetic for Latency Reversal
This compound is a small molecule that functions as a Second Mitochondrial Activator of Caspases (SMAC) mimetic. It targets and leads to the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs). This action specifically triggers the non-canonical NF-κB signaling pathway, a key pathway in HIV-1 transcription, with minimal off-target effects and low toxicity.[1][2]
Mechanism of Action
This compound's mechanism involves the degradation of cIAP1, which allows for the accumulation of NF-κB-inducing kinase (NIK). NIK then phosphorylates and processes the p100 subunit of NF-κB to its active p52 form. The resulting p52/RelB heterodimer translocates to the nucleus and activates transcription from the HIV-1 Long Terminal Repeat (LTR).[1] A significant advantage of this pathway is its gradual but persistent activation, which contrasts with the pleiotropic and often toxic effects of broad T-cell activators.[2]
Comparison of LRA Performance
This compound has demonstrated potent latency reversal in vitro, ex vivo, and in animal models. Its performance is notable for achieving significant viral reactivation without inducing global T-cell activation, a common side effect of other potent LRAs.[1]
| LRA Class | Representative Agent(s) | Mechanism of Action | Key Experimental Findings | Advantages | Disadvantages |
| SMAC Mimetics | This compound | Activates non-canonical NF-κB pathway by inhibiting cIAPs. | >20-fold increase in viral RNA in tissues of humanized mice; reactivated SIV in ART-suppressed macaques. | High specificity; low cellular toxicity; minimal T-cell activation. | Efficacy in reducing reservoir size may require combination with clearance agents. |
| HDAC Inhibitors | Vorinostat, Romidepsin, Panobinostat | Inhibit histone deacetylases, leading to chromatin decondensation and increased HIV transcription. | Vorinostat: 4.8-fold mean increase in resting CD4+ cell HIV RNA. Romidepsin: Induced plasma HIV RNA up to 103 copies/mL in patients. | Well-studied in clinical trials; demonstrated in vivo activity. | Modest potency; potential for off-target effects and toxicity. |
| BET Inhibitors | JQ1 | Displaces BRD4 from the HIV promoter, antagonizing its inhibitory effect on Tat-transactivation. | Potently reactivates latent HIV in cell lines and primary T-cells, especially in combination with other LRAs. | Synergizes effectively with other LRA classes. | Weak activity when used alone in some primary cell models. |
| PKC Agonists | Bryostatin-1, Ingenol Esters, Prostratin | Activate Protein Kinase C, which induces the canonical NF-κB pathway and other transcription factors. | Potent latency reversal ex vivo, often comparable to T-cell receptor stimulation. | High potency in reactivating latent virus. | Induces global T-cell activation and significant cytokine release, leading to high toxicity. |
Experimental Protocols
Ex Vivo HIV Latency Reversal Assay in Patient Cells
This protocol describes a method to evaluate the efficacy of an LRA using resting CD4+ T cells isolated from ART-suppressed individuals.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of ART-suppressed, HIV-infected donors using Ficoll-Paque density gradient centrifugation.
-
Enrichment of Resting CD4+ T Cells: Enrich for resting CD4+ T cells by depleting other cell types (CD8+, CD14+, CD19+, etc.) using magnetic beads (negative selection). Further isolate the resting population by removing activated T cells expressing markers like CD25, CD69, and HLA-DR.
-
Cell Culture and Treatment: Culture the isolated resting CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Add the LRA (e.g., this compound at various concentrations) to the cultures. Include a negative control (DMSO vehicle) and a positive control (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Reactivation: Harvest the cells and supernatant. Extract total RNA from the cell pellet. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of cell-associated, unspliced HIV-1 RNA, normalizing to a housekeeping gene (e.g., GAPDH or ACTB). The fold-induction of HIV-1 RNA is calculated relative to the vehicle control.
In Vivo Latency Reversal in Humanized Mice
This protocol outlines the evaluation of LRAs in bone marrow/liver/thymus (BLT) humanized mice, which contain a functional human immune system.
Methodology:
-
Animal Model: Utilize BLT humanized mice.
-
Infection and Suppression: Infect the mice with an HIV-1 strain (e.g., HIV-1JR-CSF). After viral loads are established, administer daily ART for several weeks until plasma HIV-1 RNA is suppressed to undetectable levels.
-
LRA Administration: Administer a single dose of this compound (e.g., 3 mg/kg via intraperitoneal injection) or a vehicle control.
-
Monitoring: Monitor the mice for any signs of toxicity. Collect peripheral blood at baseline and at time points post-injection (e.g., 24 and 48 hours) to measure plasma HIV-1 RNA.
-
Tissue Analysis: At the end of the experiment (e.g., 48 hours post-dose), euthanize the mice and harvest various tissues (lymph nodes, spleen, bone marrow, liver, lung, etc.).
-
Quantification of Viral RNA: Isolate total RNA from the harvested tissues and quantify HIV-1 RNA levels via RT-qPCR. Compare the levels in the this compound-treated group to the vehicle control group to determine the extent of latency reversal in different tissue compartments.
Conclusion
This compound represents a significant advancement in the field of HIV latency reversal. Its unique mechanism of activating the non-canonical NF-κB pathway allows for potent and systemic reactivation of latent HIV in vivo with a favorable safety profile compared to broadly acting T-cell activators like PKC agonists. While HDAC and BET inhibitors have also shown promise, they often exhibit more modest effects or require combination therapies to achieve strong reactivation.
The data suggest that this compound is a highly promising candidate for inclusion in "shock and kill" strategies. Future research and clinical trials will be crucial to determine its efficacy in reducing the size of the latent reservoir in humans, likely as part of a combination therapy that includes agents to enhance immune-mediated clearance of the reactivated cells.
References
A Comparative Guide to Monovalent and Bivalent SMAC Mimetics in Cancer Therapy
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of monovalent and bivalent Second Mitochondria-derived Activator of Caspases (SMAC) mimetics, a class of investigational cancer therapeutics designed to induce apoptosis by antagonizing Inhibitor of Apoptosis (IAP) proteins. We present a comprehensive analysis of their mechanisms of action, comparative performance based on experimental data, and detailed protocols for key evaluative assays.
Introduction to SMAC Mimetics
Resistance to apoptosis is a well-established hallmark of cancer. Inhibitor of Apoptosis (IAP) proteins are key regulators that suppress apoptosis, and their overexpression is common in various malignancies, contributing to tumor progression and chemoresistance. SMAC mimetics are therapeutic agents developed to mimic the function of the endogenous IAP antagonist, SMAC/DIABLO. This mitochondrial protein, released during cellular stress, promotes apoptosis by neutralizing IAPs.
SMAC mimetics are broadly classified into two categories based on their structure:
-
Monovalent SMAC Mimetics: These compounds possess a single functional moiety that mimics the N-terminal Ala-Val-Pro-Ile (AVPI) motif of the mature SMAC protein, which is responsible for binding to IAPs. Examples include LCL161, GDC-0152, and Debio 1143 (AT-406).
-
Bivalent SMAC Mimetics: These molecules consist of two AVPI-mimicking motifs joined by a chemical linker. This design is based on the dimeric nature of endogenous SMAC. Notable examples include Birinapant (TL32711) and APG-1387.
Mechanism of Action
Both classes of SMAC mimetics share a common goal: to disrupt IAP-mediated suppression of apoptosis. They primarily target three key IAP members: X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). Their mechanism involves two principal actions:
-
Direct Caspase De-repression: XIAP is a potent inhibitor of effector caspases-3 and -7 via its BIR2 domain and initiator caspase-9 via its BIR3 domain. SMAC mimetics bind to these BIR domains, preventing XIAP from inhibiting caspases and thereby lowering the threshold for apoptosis.
-
Induction of cIAP1/2 Degradation and TNFα Signaling: The binding of SMAC mimetics to the BIR3 domain of cIAP1 and cIAP2 stimulates the E3 ubiquitin ligase activity of their C-terminal RING domain. This triggers rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The depletion of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAPs are critical negative regulators of the non-canonical NF-κB pathway. Their degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activating this pathway.
-
Induction of Autocrine TNFα Production: In many cancer cells, cIAP degradation leads to the production and secretion of tumor necrosis factor-alpha (TNFα). This secreted TNFα then acts on the tumor necrosis factor receptor 1 (TNFR1), initiating the formation of a death-inducing signaling complex (DISC) that activates caspase-8 and triggers the extrinsic apoptosis pathway. This TNFα-dependent cell death is a primary mechanism of single-agent activity for many SMAC mimetics.
-
Comparative Analysis: Performance and Efficacy
While both monovalent and bivalent SMAC mimetics operate on the same principle, their structural differences lead to significant variations in binding affinity, cellular potency, and pharmacokinetic properties.
Key Differences:
-
Binding Affinity and XIAP Antagonism: Bivalent mimetics demonstrate significantly higher binding affinity for IAPs, particularly for XIAP. This is because their two binding motifs can simultaneously engage both the BIR2 and BIR3 domains of a single XIAP molecule, mimicking the action of the dimeric endogenous SMAC protein. This concurrent binding makes them ultra-potent antagonists of XIAP. Monovalent mimetics, binding to only one domain at a time, are considerably less effective at antagonizing XIAP constructs that contain both BIR domains.
-
Cellular Potency: The superior binding affinity of bivalent mimetics translates directly to greater cellular potency. Numerous studies have shown that bivalent SMAC mimetics are often 100 to 1,000 times more potent at inducing apoptosis in cancer cell lines compared to their monovalent counterparts. For instance, the bivalent mimetic SM-164 induces apoptosis at concentrations as low as 1 nM, whereas its monovalent version requires micromolar concentrations to achieve a similar effect.
-
Target Selectivity: The specificity for different IAP proteins can vary among compounds, irrespective of their valency. For example, the monovalent compounds LCL161 and GDC-0152 are considered pan-IAP inhibitors with similar affinities for XIAP, cIAP1, and cIAP2. In contrast, the bivalent mimetic Birinapant and the monovalent mimetic AT-406 preferentially target cIAP1 and cIAP2 over XIAP.
-
Pharmacokinetics: A significant advantage of monovalent SMAC mimetics lies in their more favorable pharmacokinetic properties. Their smaller size and lower molecular weight allow for designs that can achieve excellent oral bioavailability, a desirable characteristic for clinical drug development. Bivalent mimetics, being larger molecules, often present greater challenges in achieving oral bioavailability.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from preclinical studies, highlighting the performance differences between representative monovalent and bivalent SMAC mimetics.
| Parameter | Monovalent SMAC Mimetic | Bivalent SMAC Mimetic | Reference |
| Compound Examples | LCL161, GDC-0152, Compound 1/3 (SM-164 precursor) | Birinapant, SM-164 | |
| Binding Affinity (IC50 to XIAP L-BIR2-BIR3) | 376 - 438 nM (for precursors to SM-164) | 1.39 nM (for SM-164) | |
| Cell Growth Inhibition (IC50 in MDA-MB-231 cells) | 13 - 68 nM (for non-peptidic monovalent mimetics) | 1 - 3 nM (for potent bivalent mimetics) | |
| Cell Growth Inhibition (IC50 in HL-60 cells) | 1400 - 2000 nM (for precursors to SM-164) | 1 nM (for SM-164) | |
| Potency Advantage (Bivalent vs. Monovalent) | N/A | 100 - 1000 times more potent in inducing apoptosis | |
| Oral Bioavailability | Can be designed for high oral bioavailability | Generally more challenging to formulate for oral delivery |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General mechanism of monovalent and bivalent SMAC mimetics.
Caption: Bivalent mimetics achieve higher affinity by binding two XIAP domains.
Caption: Workflow for preclinical evaluation of SMAC mimetics.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of SMAC mimetics. Below are protocols for key experiments.
IAP Binding Affinity Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (Ki or IC50) of SMAC mimetics to purified IAP BIR domains.
Methodology:
-
Reagents: Purified recombinant IAP protein (e.g., XIAP BIR3, cIAP1 BIR3), a fluorescently-labeled SMAC-derived peptide probe (e.g., FAM-AVPI), assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), and test compounds (monovalent and bivalent mimetics).
-
Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well black plate, add the fluorescent probe at a fixed final concentration (e.g., 1-5 nM). c. Add the purified IAP protein at a fixed final concentration (chosen to yield a significant polarization window). d. Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and background (probe only). e. Incubate the plate at room temperature for 1-2 hours, protected from light. f. Measure fluorescence polarization using a plate reader with appropriate excitation/emission filters.
-
Data Analysis: Plot the polarization values against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability and Apoptosis Induction Assay
Objective: To measure the cytotoxic and pro-apoptotic effects of SMAC mimetics on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer, HL-60 leukemia) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the SMAC mimetic for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability (e.g., CellTiter-Glo® Assay): a. After incubation, equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a plate reader. f. Calculate cell viability as a percentage of the vehicle-treated control and plot against drug concentration to determine the IC50.
-
Apoptosis Measurement (e.g., Caspase-Glo® 3/7 Assay): a. Follow the same treatment procedure as for viability. b. Add Caspase-Glo® 3/7 reagent to each well. c. Mix and incubate at room temperature for 1-2 hours. d. Measure luminescence. An increase in luminescence indicates caspase-3/7 activation, a hallmark of apoptosis.
cIAP1 Degradation Assay (Western Blot)
Objective: To confirm the on-target effect of SMAC mimetics by measuring the degradation of cIAP1.
Methodology:
-
Treatment and Lysis: Treat cultured cancer cells with the SMAC mimetic at various concentrations and for different time points (e.g., 0, 1, 2, 4, 8 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Incubate with an HRP substrate (ECL) and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the cIAP1 band intensity relative to the loading control indicates drug-induced degradation.
Conclusion and Future Directions
The comparative analysis of monovalent and bivalent SMAC mimetics reveals a clear trade-off between potency and pharmacokinetics. Bivalent mimetics offer substantially higher potency due to their ability to avidly and concurrently bind multiple BIR domains on XIAP, making them highly effective inducers of apoptosis in preclinical models. However, this advantage is often offset by challenges in achieving favorable drug-like properties, particularly oral bioavailability.
Monovalent mimetics, while less potent, can be optimized to possess superior pharmacokinetic profiles, making them attractive clinical candidates. The choice between these two classes for therapeutic development depends on the specific clinical context, including the tumor type, desired route of administration, and potential for combination therapies. Several compounds from both classes have advanced into clinical trials, and ongoing research will continue to elucidate their therapeutic potential and define their place in the landscape of cancer treatment. Future efforts will likely focus on developing next-generation mimetics with optimized potency and drug-like properties, as well as identifying predictive biomarkers to select patient populations most likely to respond to IAP antagonist therapy.
Unlocking Apoptosis: A Comparative Guide to the Synergistic Effect of AZD5582 and other IAP Inhibitors with TNF-α
For Immediate Release
A comprehensive analysis of the synergistic anti-cancer effects of the investigational drug AZD5582, a dimeric Smac mimetic, in combination with Tumor Necrosis Factor-alpha (TNF-α) reveals a potent pro-apoptotic response in cancer cells. This guide provides a comparative overview of this compound and other Inhibitor of Apoptosis (IAP) protein antagonists, LCL161 and APG-1387, detailing their synergistic activity with TNF-α, and presenting supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction to IAP Inhibition and TNF-α Synergy
Inhibitor of Apoptosis (IAP) proteins are frequently overexpressed in cancer cells, enabling them to evade programmed cell death, or apoptosis. Smac (Second Mitochondria-derived Activator of Caspases) mimetics, such as this compound, are a class of drugs designed to antagonize these IAP proteins, thereby sensitizing cancer cells to apoptotic signals. One of the most potent of these signals is initiated by the cytokine TNF-α.
The combination of IAP inhibitors with TNF-α has been shown to create a powerful synergistic effect, converting a pro-survival signal in many cancer cells into a potent death signal. This guide delves into the specifics of this synergy, with a focus on this compound and its comparison with other notable IAP inhibitors.
Mechanism of Action: A Dual Assault on Cancer Cells
This compound is a dimeric Smac mimetic that potently antagonizes cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] By binding to these IAPs, this compound triggers their degradation, which in turn leads to the activation of the non-canonical NF-κB pathway and the stabilization of the kinase NIK. This process can lead to the production of endogenous TNF-α, creating a positive feedback loop that enhances apoptosis.
When exogenous TNF-α is present, the effect is even more pronounced. The degradation of cIAPs by this compound prevents the formation of a pro-survival signaling complex at the TNF receptor 1 (TNFR1), redirecting the signal towards the formation of a death-inducing signaling complex (DISC), which includes FADD and Caspase-8, ultimately leading to apoptosis.
References
AZD5582: A Preclinical Overview and Comparative Look at the Clinical Landscape of SMAC Mimetics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for the SMAC mimetic AZD5582 against the clinical trial design of a leading alternative, xevinapant (formerly Debio 1143). The content is supported by available experimental data and visualizations to clarify signaling pathways and logical relationships.
This compound is a potent, dimeric, small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). By mimicking the AVPI motif of SMAC, this compound targets and antagonizes Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells. While this compound has demonstrated promising preclinical activity, it has not entered formal clinical trials for oncology to date. In contrast, other SMAC mimetics, such as xevinapant, are advancing through late-stage clinical development. This guide will summarize the available preclinical data for this compound and compare its developmental stage with the established clinical trial framework of xevinapant.
Comparative Data Presentation
The following tables summarize the preclinical binding affinities and cellular activities of this compound, alongside the clinical trial design for the alternative SMAC mimetic, xevinapant.
Table 1: Preclinical Profile of this compound
| Parameter | Value | Reference |
| Target Binding Affinity (IC50) | ||
| cIAP1 (BIR3) | 15 nM | [1][2] |
| cIAP2 (BIR3) | 21 nM | [1][2] |
| XIAP (BIR3) | 15 nM | [1] |
| In Vitro Cellular Activity | ||
| Apoptosis Induction (MDA-MB-231 cells) | Subnanomolar concentrations | |
| In Vivo Efficacy | ||
| Tumor Regression (MDA-MB-231 xenograft) | Substantial regression at 3.0 mg/kg, twice weekly |
Table 2: Clinical Trial Design for Xevinapant (Debio 1143) in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Trial Phase | NCT Number | Patient Population | Intervention | Primary Endpoint |
| Phase I | NCT02022098 | Locally advanced, unresected, p16-negative HNSCC | Xevinapant + Chemoradiotherapy (CRT) | Maximum Tolerated Dose (MTD) |
| Phase II | NCT02022098 | Locally advanced, unresected, p16-negative HNSCC | Xevinapant + CRT vs. Placebo + CRT | Locoregional control rate |
| Phase III (TrilynX) | NCT04459715 | Unresected, locally advanced HNSCC (HPV-negative oropharyngeal) | Xevinapant + CRT followed by xevinapant monotherapy vs. Placebo + CRT followed by placebo | Event-Free Survival (EFS) |
| Phase III (XRay Vision) | NCT05386550 | Resected, high-risk, cisplatin-ineligible, locally advanced HNSCC | Xevinapant + Radiotherapy vs. Placebo + Radiotherapy | Disease-Free Survival (DFS) |
Signaling Pathway of SMAC Mimetics
SMAC mimetics like this compound function by antagonizing IAP proteins, which are key negative regulators of apoptosis. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of SMAC mimetics.
Experimental Protocols
Detailed experimental methodologies for the preclinical evaluation of this compound are crucial for understanding its therapeutic potential.
IAP Binding Assays (Reference:)
-
Objective: To determine the binding affinity of this compound to the BIR3 domains of cIAP1, cIAP2, and XIAP.
-
Method: Fluorescence polarization assays were utilized. Recombinant BIR3 domains of the respective IAP proteins were incubated with a fluorescently labeled SMAC-derived peptide probe. This compound was titrated into the mixture, and the displacement of the probe was measured by the change in fluorescence polarization. IC50 values were calculated from the resulting dose-response curves.
Cell-Based Apoptosis Assays (Reference:)
-
Objective: To assess the ability of this compound to induce apoptosis in cancer cell lines.
-
Cell Lines: MDA-MB-231 (breast cancer), BxPC-3, and Panc-1 (pancreatic cancer) were among the cell lines used.
-
Method: Cells were treated with varying concentrations of this compound. Apoptosis was quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Western blotting was also performed to detect the cleavage of caspase-3, a hallmark of apoptosis.
In Vivo Xenograft Studies (Reference:)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., Balb/c nude mice) were subcutaneously implanted with human cancer cells (e.g., MDA-MB-231).
-
Treatment Regimen: Once tumors reached a specified size, mice were treated with intravenous injections of this compound (e.g., 3.0 mg/kg, twice weekly).
-
Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were often excised for pharmacodynamic analysis, such as Western blotting for cIAP1 degradation and cleaved caspase-3.
Logical Relationships in Clinical Trial Design
The progression of xevinapant through clinical trials follows a logical sequence, building upon the findings of each phase.
Caption: Logical progression of xevinapant's clinical development.
Concluding Remarks
This compound has demonstrated potent preclinical activity as a SMAC mimetic, effectively inducing apoptosis in cancer cell lines and causing tumor regression in animal models. However, its progression into clinical trials for oncology remains to be seen. In contrast, xevinapant has a well-defined clinical development path, with ongoing Phase III trials in HNSCC. The data presented in this guide highlights the different stages of drug development for these two IAP antagonists. For researchers in the field, the preclinical profile of this compound suggests its potential as a therapeutic candidate, while the clinical trial design of xevinapant provides a roadmap for the successful clinical development of SMAC mimetics. Future studies will be necessary to determine if this compound will translate its preclinical promise into clinical benefit for cancer patients. Interestingly, this compound has been investigated in preclinical models as a latency-reversing agent for HIV, indicating that its biological activities may have applications beyond oncology.
References
Safety Operating Guide
Proper Disposal of AZD5582: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for AZD5582, an investigational dimeric Smac mimetic and inhibitor of apoptosis (IAP) proteins. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below encompass the handling of pure this compound, contaminated labware, and solutions containing the compound.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed (Acute toxicity, oral Category 4).[1] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and receive training in chemical waste management.[2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
General Disposal Workflow
The disposal of this compound and associated waste should follow a systematic and compliant workflow, from the point of generation to final disposal by certified personnel. This process is crucial for maintaining a safe laboratory environment and adhering to institutional and federal regulations.
References
Personal protective equipment for handling AZD5582
Essential Safety and Handling Guide for AZD5582
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1]. It is a dimeric Smac mimetic and an inhibitor of apoptosis (IAP) proteins, designed to induce apoptosis[2][3][4]. Due to its biological activity, it should be handled with care in a laboratory setting.
| Hazard Classification & Properties | Safety & Handling Recommendations |
| GHS Classification | Acute toxicity, oral (Category 4)[1] |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| CAS Number | 1258392-53-8 |
| Molecular Formula | C58H78N8O8 |
| Molecular Weight | 1015.29 |
| Form | Powder |
| Storage Temperature | −20°C |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment must be worn when handling this compound. This is in line with general guidelines for handling cytotoxic agents.
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A disposable gown resistant to permeability by hazardous drugs should be worn. It should be long-sleeved with knit or elastic cuffs and close in the back.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a P2/N95 respirator mask should be worn. All handling of the powder form should be done in a certified chemical fume hood or a biological safety cabinet.
Operational Plan for Handling this compound
The following step-by-step guide outlines the safe handling of this compound from receipt to use in experiments.
-
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and a lab coat, when unpacking.
-
Confirm that the container is sealed and labeled correctly.
-
Transport the container in a secondary, shatterproof container to the designated storage area.
-
-
Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions must be conducted in a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder and to contain any potential spills.
-
Use a dedicated set of calibrated pipettes and disposable tips.
-
This compound is soluble in DMSO, DMF, and Ethanol. Refer to the product data sheet for specific concentrations.
-
Cap the vial or container securely after use.
-
-
Experimental Use:
-
When adding this compound to cell cultures or animal models, continue to wear all required PPE.
-
Avoid the creation of aerosols.
-
Any equipment that comes into direct contact with this compound, such as pipette tips and culture plates, should be considered contaminated and disposed of as cytotoxic waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear full PPE, including two pairs of gloves, a disposable gown, and eye protection, for cleanup.
-
Absorb liquid spills with an inert, absorbent material (e.g., diatomite or universal binders).
-
For powder spills, gently cover with a damp absorbent material to avoid raising dust.
-
Collect all contaminated materials into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with alcohol or another appropriate laboratory disinfectant.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and stock solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, culture plates, and paper towels) must be disposed of in a clearly labeled cytotoxic or hazardous waste container.
-
Sharps: Needles and syringes used for injections should be placed in a designated sharps container for cytotoxic waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
